Resolvin E1 Sodium Salt
Description
BenchChem offers high-quality Resolvin E1 Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Resolvin E1 Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H29NaO5 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
sodium;(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoate |
InChI |
InChI=1S/C20H30O5.Na/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25;/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25);/q;+1/p-1/b4-3+,9-5-,11-8+,12-6+,13-7-;/t17-,18+,19-;/m1./s1 |
InChI Key |
WUXDCPCRUFHVSO-AANQWZQHSA-M |
Isomeric SMILES |
CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Quantifying the Resolution: A Technical Guide to Resolvin E1 and ChemR23 Binding Kinetics
Executive Summary
Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from eicosapentaenoic acid (EPA) that actively orchestrates the return of tissue to homeostasis.[1][2] Its pharmacological potency is driven by its high-affinity interaction with the G protein-coupled receptor ChemR23 (also known as CMKLR1 or ERV1 ).
This guide provides a rigorous technical analysis of the RvE1-ChemR23 interaction, defining the binding kinetics (
Part 1: The Binding Landscape
Receptor Identity and Dual-Ligand Nature
ChemR23 is a unique GPCR that recognizes two distinct classes of ligands:[2][3][4]
-
Peptide Ligand: Chemerin (an adipokine/chemoattractant).[2][4]
-
Lipid Ligand: Resolvin E1 (an omega-3 derived SPM).[1][4][5][6]
While Chemerin drives chemotaxis of dendritic cells and macrophages, RvE1 binding triggers pro-resolving signals, such as enhanced phagocytosis of apoptotic neutrophils and inhibition of inflammatory cytokine production.[2] This "biased agonism" or distinct binding pocket utilization is critical for therapeutic targeting.
Quantitative Binding Data
The affinity of RvE1 for ChemR23 has been established through radioligand binding assays using [³H]-RvE1.[5][7]
Table 1: Comparative Binding Affinity of RvE1
| Receptor Target | Cell System | Dissociation Constant ( | Biological Context | Source |
| ChemR23 (CMKLR1) | CHO-K1 (Transfected) | 11.3 ± 5.4 nM | Primary resolution receptor; drives anti-inflammatory signaling. | [Arita et al., 2005] |
| BLT1 | Human PMNs / HEK293 | 48.3 nM | Low-affinity interaction; dampens LTB4-mediated neutrophil migration. | [Arita et al., 2007] |
| BLT2 | HEK293 | No Binding | Specificity control; RvE1 does not activate BLT2. | [Arita et al., 2007] |
Technical Insight: The ~4-fold higher affinity for ChemR23 over BLT1 indicates that at physiological concentrations (low nanomolar), RvE1 primarily signals through ChemR23. However, in neutrophil-rich environments, the BLT1 interaction serves as a "molecular brake" on Leukotriene B4 (LTB4) signaling.
Part 2: Molecular Mechanism & Signaling
Upon binding ChemR23, RvE1 initiates a Pertussis Toxin (PTX)-sensitive
Key Signaling Nodes
-
Inhibition of NF-
B: RvE1 blocks TNF- -induced nuclear translocation of NF- B, preventing cytokine storms. -
PI3K/Akt Activation: Induces phosphorylation of Akt (Ser473) and downstream Ribosomal Protein S6 (rS6), promoting macrophage survival and non-phlogistic phagocytosis.
-
Calcium Mobilization: RvE1 induces transient, modest intracellular
release compared to the robust flux triggered by chemoattractants, tuning the cell for resolution rather than excitation.
Pathway Visualization
Figure 1: The RvE1-ChemR23 signaling axis.[1][2][7][8][9][10][11][12] Binding activates a Gi-protein dependent pathway that simultaneously drives resolution (green path) and halts inflammation (red path).
Part 3: Validated Experimental Protocol
Protocol: Radioligand Binding Assay for RvE1-ChemR23
Objective: Determine specific binding affinity (
A. Reagents & Preparation[2][4][7][8][13]
-
Ligand: [³H]-RvE1 (Specific Activity ~40-60 Ci/mmol). Note: Must be stored in ethanol at -80°C under argon to prevent oxidation.
-
Cold Ligand: Synthetic RvE1 (unlabeled) for competition.
-
Cells: CHO-K1 cells stably transfected with human ChemR23 (hChemR23).
-
Binding Buffer: DPBS (with
) + 0.5% BSA (Fatty acid-free) + 10 mM HEPES, pH 7.4.-
Critical: BSA is required to keep the lipid ligand in solution and reduce non-specific binding to plastics.
-
B. Step-by-Step Workflow
-
Cell Preparation:
-
Incubation:
-
Total Binding: Aliquot
cells + [³H]-RvE1 (range 0.1 – 30 nM). -
Non-Specific Binding (NSB): Aliquot
cells + [³H]-RvE1 + 10 µM unlabeled RvE1 (1000x excess). -
Volume: 200 µL total reaction volume.
-
Condition: Incubate for 60 minutes at 4°C .
-
Why 4°C? Lipid mediators are metabolized rapidly at 37°C. 4°C prevents internalization and metabolic degradation during the assay.
-
-
Separation:
-
Rapid filtration through Whatman GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB).
-
Wash filters 3x with 3 mL ice-cold Binding Buffer.
-
-
Quantification:
-
Dry filters.
-
Add scintillation fluid.
-
Count radioactivity (CPM) in a liquid scintillation counter.
-
C. Data Analysis
-
Calculate Specific Binding = (Total Binding CPM) - (NSB CPM).
-
Plot Specific Binding vs. [Free Ligand] (Saturation Curve).
-
Transform data using Scatchard (Rosenthal) Plot :
-
X-axis: Bound (fmol/mg protein).
-
Y-axis: Bound/Free.
-
Slope =
.
-
Protocol Diagram
Figure 2: Radioligand binding workflow emphasizing critical stability controls for lipid mediators.
Part 4: Troubleshooting & Optimization
Working with Resolvins requires specific handling precautions distinct from peptide or small molecule drugs.
-
Lipid Instability: RvE1 contains a conjugated triene system susceptible to oxidation and isomerization.
-
Solution: Always handle under dim light. Evaporate ethanol solvents under a gentle stream of nitrogen/argon. Never vortex vigorously; mix by gentle inversion.
-
-
Non-Specific Binding (NSB): Lipids stick to plastic.
-
Solution: Use siliconized tubes or glass vials where possible. Ensure BSA (0.5%) is present in all buffers.
-
-
Ligand Competition:
-
Note: While Chemerin binds ChemR23, it may not displace RvE1 in a simple competitive manner in all cell types due to distinct binding domains or allosteric modulation. For
determination, always use unlabeled RvE1 to define non-specific binding, not Chemerin.
-
References
-
Arita, M., et al. (2005). Stereochemical assignment, antiinflammatory properties, and receptor for the omega-3 lipid mediator resolvin E1.[1][8] Journal of Experimental Medicine, 201(5), 713–722.[1][8]
-
[Link]
-
-
Arita, M., et al. (2007). Resolvin E1 Selectively Interacts with Leukotriene B4 Receptor BLT1 and ChemR23 to Regulate Inflammation.[4][14] The Journal of Immunology, 178(6), 3912–3917.[6]
-
Ohira, T., et al. (2010). Resolvin E1 receptor activation signals phosphorylation and phagocytosis. Journal of Biological Chemistry, 285(5), 3451-3461.
-
[Link]
-
-
Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology.
Sources
- 1. Resolvin E1 and Chemokine-like Receptor 1 ChemR23 Mediate Bone Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereochemical assignment, antiinflammatory properties, and receptor for the omega-3 lipid mediator resolvin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resolvin E1-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Frontiers | Resolvin E1-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]
- 12. Resolvin E1/ChemR23 Protects Against Hypertension and Vascular Remodeling in Angiotensin II-Induced Hypertensive Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Resolvin E1 Attenuates Chronic Pain-Induced Depression-Like Behavior in Mice: Possible Involvement of Chemerin Receptor ChemR23 [jstage.jst.go.jp]
Technical Guide: Endogenous Production & Quantitation of Resolvin E1 (RvE1)
Executive Summary
Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from eicosapentaenoic acid (EPA).[1][2][3][4][5] Unlike anti-inflammatory agents that merely inhibit enzymatic pathways (e.g., COX inhibitors), RvE1 actively drives the resolution of inflammation to restore tissue homeostasis. This guide details the transcellular biosynthetic mechanism of RvE1 in response to tissue injury, its receptor-mediated signaling, and the gold-standard LC-MS/MS protocols required for its detection and quantitation in biological matrices.
Part 1: Biosynthetic Mechanics (The "How")
The Transcellular Biosynthesis Engine
The production of RvE1 is not a single-cell event; it requires a coordinated transcellular metabolic hand-off between vascular endothelial cells and infiltrating leukocytes (primarily neutrophils/PMNs).[1] This process is temporally regulated, occurring during the resolution phase of acute inflammation.[4][6]
Step 1: The Endothelial Initiation (Precursor Generation)
Upon tissue injury or hypoxic stress, vascular endothelial cells oxidize EPA.
-
Enzymatic Trigger:
-
Aspirin-Triggered Pathway: Acetylated COX-2 (via aspirin treatment) converts EPA to 18R-HEPE (18R-hydroxyeicosapentaenoic acid).[3][7]
-
Endogenous (Physiological) Pathway: Cytochrome P450 monooxygenases (CYP450) in the endothelium or microbial interaction can also generate 18R-HEPE without aspirin, though the aspirin-triggered route is highly efficient.
-
-
Release: The endothelial cells release 18R-HEPE into the microenvironment.[3]
Step 2: The Leukocyte Transformation (Bioactivation)
Infiltrating polymorphonuclear neutrophils (PMNs) uptake the released 18R-HEPE.
-
5-Lipoxygenase (5-LOX): PMNs utilize 5-LOX to oxygenate 18R-HEPE at the C5 position, forming the unstable intermediate 5S-hydroperoxy-18R-HEPE .[1][7]
-
Epoxidation: This intermediate is rapidly converted to a 5(6)-epoxide.
-
LTA4 Hydrolase (LTA4H): The enzyme LTA4H performs a nucleophilic attack (hydrolysis), converting the epoxide into the bioactive Resolvin E1 (5S,12R,18R-trihydroxy-EPA).[1][4]
Visualization: Transcellular Pathway
The following diagram illustrates the metabolic crosstalk required for RvE1 production.[1]
Figure 1: Transcellular biosynthesis of RvE1 involving endothelial generation of 18R-HEPE and neutrophil conversion to bioactive RvE1.[1][3]
Part 2: Receptor Signaling & Physiological Context
RvE1 functions as a "Stop Signal" for neutrophil infiltration and a "Go Signal" for macrophage cleanup via two distinct G-protein coupled receptors (GPCRs).
The Dual-Receptor Mechanism
| Receptor | Cell Type | Mechanism of Action | Physiological Outcome |
| ChemR23 (ERV1) | Macrophages, Dendritic Cells | Agonist. Increases phosphorylation of Akt and Ribosomal protein S6. | Enhances phagocytosis of apoptotic neutrophils; reduces IL-12/TNF- |
| BLT1 | Neutrophils (PMNs) | Antagonist. Competes with Leukotriene B4 (LTB4). | Blocks neutrophil chemotaxis and calcium mobilization; halts further infiltration. |
Signaling Cascade Visualization
Figure 2: RvE1 signaling pathways: Agonism of ChemR23 promotes clearance, while antagonism of BLT1 halts neutrophil influx.
Part 3: Experimental Methodologies (Extraction & Detection)
To validate endogenous production, researchers must utilize rigorous Lipidomics workflows. ELISA kits exist but lack the specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Solid Phase Extraction (SPE)
Direct injection of biological fluids is not recommended due to ion suppression.
Protocol:
-
Sample Collection: Collect plasma/exudate in cold methanol (1:4 v/v) to denature proteins and stop enzymatic activity immediately.
-
Internal Standard: Spike with deuterium-labeled standard (
-RvE1) prior to extraction to account for recovery losses. -
Conditioning: Use C18 SPE columns (e.g., Sep-Pak C18). Condition with 3mL Methanol followed by 3mL Water (pH 3.5).
-
Loading: Load the supernatant (diluted to <15% organic solvent) onto the column.
-
Washing: Wash with 3mL Water (neutral pH) followed by 3mL Hexane (to remove non-polar lipids).
-
Elution: Elute RvE1 with 3mL Methyl Formate.
-
Reconstitution: Evaporate under Nitrogen stream and reconstitute in Methanol/Water (50:50) for LC-MS/MS injection.
LC-MS/MS Quantitation Parameters
Detection requires Multiple Reaction Monitoring (MRM) in negative ionization mode (ESI-).
Table 1: MRM Transitions for RvE1 Analysis
| Analyte | Precursor Ion ( | Product Ion 1 ( | Product Ion 2 ( | Retention Time (Approx) |
| Resolvin E1 | 349.2 [M-H] | 195.1 (Quantifier) | 291.2 (Qualifier) | 6.5 min |
| 354.2 [M-H] | 200.1 | 296.2 | 6.5 min | |
| 18R-HEPE | 317.2 [M-H] | 259.2 | 179.1 | 8.2 min |
Note: Retention times vary based on column (e.g., C18 vs. C8) and gradient. The 195.1 fragment corresponds to cleavage at the C11-C12 bond, specific to the E-series structure.
Part 4: Therapeutic Implications[1][8]
The endogenous production of RvE1 highlights a critical shift in drug development philosophy: Resolution Pharmacology .
-
Agonist Development: Small molecule mimetics of RvE1 targeting ChemR23 can treat chronic inflammatory diseases (e.g., Periodontitis, Colitis) without the immunosuppressive side effects of steroids.
-
Biomarker Utility: Reduced levels of endogenous RvE1 in plasma are predictive of "failed resolution" in conditions like atherosclerosis and asthma.
References
-
Serhan, C. N., et al. (2000). Resolvins: A family of bioactive products of omega-3 fatty acid transformation circuits initiated by aspirin treatment that counter proinflammation signals.[4] Journal of Experimental Medicine.
-
Arita, M., et al. (2005). Stereochemical assignment, antiinflammatory properties, and receptor target of the new mediator Resolvin E1. Journal of Experimental Medicine.
-
Ohira, T., et al. (2010). Resolvin E1 receptor activation signals phosphorylation and phagocytosis.[5] Journal of Biological Chemistry.
-
Dalli, J., & Serhan, C. N. (2012). Specific lipid mediator signatures of human phagocytes: microparticles stimulate macrophage efferocytosis and pro-resolving mediators. Blood.
-
Laguna-Fernandez, A., et al. (2018). ERV1/ChemR23 signaling protects against atherosclerosis by modifying oxidized low density lipoprotein uptake and phagocytosis in macrophages.[8] Circulation.
Sources
- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI - Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation [jci.org]
- 5. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: Resolvin E1 Sodium Salt – Structure, Properties, and Experimental Application
Executive Summary
Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from eicosapentaenoic acid (EPA).[1][2][3][4][5][6] Unlike traditional anti-inflammatories that inhibit enzyme activity (e.g., COX-2 inhibitors), RvE1 actively stimulates the resolution of inflammation by agonizing the ChemR23 (ERV1) receptor and antagonizing/modulating the BLT1 receptor.
This guide focuses on the Sodium Salt form of Resolvin E1 (RvE1-Na). While the free acid is the standard for organic storage, the sodium salt is the preferred species for physiological solubility and in vivo administration. This document details the structural specifications, stability protocols, and validated workflows for its application in drug development and basic research.
Part 1: Structural Characterization & Chemical Identity
The biological activity of RvE1 is strictly dependent on its specific stereochemistry. Synthetic or extracted mixtures failing to maintain the 5S, 12R, 18R configuration are biologically inert or antagonistic.
Chemical Specifications
| Property | Specification |
| Common Name | Resolvin E1 Sodium Salt |
| IUPAC Name | Sodium (5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoate |
| CAS Number | 1309610-43-2 (Salt) / 552830-51-0 (Free Acid) |
| Molecular Formula | C₂₀H₂₉O₅[4][7][8][9][10][11][12][13][14][15][16][17] • Na |
| Molecular Weight | 372.43 g/mol (Salt) vs 350.45 g/mol (Free Acid) |
| Chromophore | Conjugated triene (UV |
| Appearance | White to off-white lyophilized powder (Salt) or Colorless oil (Free Acid) |
Stereochemistry & Isomerism
RvE1 possesses a conjugated triene system flanked by two isolated double bonds. This structure is highly susceptible to:
-
Cis-Trans Isomerization: Exposure to light or heat can scramble the E/Z geometry of the triene system (6Z, 8E, 10E).
-
Epimerization: The chiral centers at C5, C12, and C18 are stable under neutral conditions but can racemize under strong acid catalysis.
Part 2: Physicochemical Properties & Stability
Solubility Profile
The sodium salt confers significantly improved aqueous solubility compared to the free acid, which is lipophilic and requires organic solvents (Ethanol/DMSO) for initial solubilization.
| Solvent | Solubility (RvE1-Na) | Solubility (RvE1 Free Acid) | Application Note |
| PBS (pH 7.2) | > 1 mg/mL | ~0.05 mg/mL | Salt form is ideal for bolus injection. |
| Ethanol | > 50 mg/mL | > 50 mg/mL | Preferred storage solvent. |
| DMSO | > 50 mg/mL | > 50 mg/mL | Avoid for in vivo if possible due to toxicity. |
| Water | Soluble | Poorly Soluble | Salt hydrolyzes slowly; use buffers. |
Stability & Storage (Critical)
RvE1 is an unstable lipid mediator. Adherence to the following "Cold-Dark-Inert" protocol is mandatory to prevent degradation into inactive metabolites (e.g., 20-carboxy-RvE1).
-
Temperature: Store at -80°C . Half-life decreases exponentially at -20°C.
-
Atmosphere: Store under Argon or Nitrogen gas. Oxygen rapidly degrades the conjugated triene.
-
Light: Strictly protect from UV/Visible light. Use amber vials and work under low-light conditions.
Part 3: Biosynthesis & Signaling Pathways
RvE1 is biosynthesized via transcellular interactions (e.g., between endothelial cells and neutrophils) and acts on specific GPCRs to drive resolution.
Biosynthetic Pathway
EPA is converted to 18R-HEPE by endothelial Aspirin-Acetylated COX-2 or Cytochrome P450, which is then transformed into RvE1 by 5-Lipoxygenase (5-LOX) in leukocytes.
Figure 1: Transcellular biosynthesis of Resolvin E1 from EPA.[3]
Mechanism of Action (Receptor Signaling)
RvE1 operates via two primary GPCRs:
-
ChemR23 (ERV1/CMKLR1): Agonist. Promotes phagocytosis and inhibits NF-κB.
-
BLT1: Partial Agonist/Antagonist. Competes with LTB4, dampening neutrophil migration.
Figure 2: Dual receptor signaling mechanism of RvE1 mediating anti-inflammatory and pro-resolving effects.
Part 4: Experimental Protocols
Reconstitution & Handling Workflow
This protocol ensures the generation of a stable, physiological solution of RvE1 Sodium Salt from a commercial ethanolic stock (Free Acid) or lyophilized powder.
Objective: Prepare a 0.1 mg/mL aqueous solution for injection.
Figure 3: Workflow for converting ethanolic RvE1 to aqueous RvE1-Na for experimental use.
Step-by-Step Protocol:
-
Aliquot: Transfer the required amount of RvE1 (free acid in ethanol) to a glass amber vial.
-
Evaporation: Place under a gentle stream of Nitrogen gas. Do not apply heat. Evaporate until a thin, translucent oil film remains.
-
Salt Formation/Solubilization: Immediately add PBS (pH 7.2–7.4). The buffer's sodium ions and pH will convert the carboxylic acid to the sodium salt, facilitating solubility.
-
Note: For high concentrations (>0.1 mg/mL), a minute volume of Ethanol (<0.5% final vol) may be retained to aid solvation before adding PBS.
-
-
Vortex: Vortex gently for 30 seconds under low light.
-
Usage: Use within 1 hour. Aqueous solutions rapidly degrade via oxidation.
Analytical Validation (LC-MS/MS)
To verify the integrity of RvE1 Sodium Salt in biological samples, use Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion: m/z 349.2 [M-H]⁻
-
Primary Transition: m/z 349.2
195.1 (Quantifier) -
Secondary Transition: m/z 349.2
107.1 (Qualifier) -
Retention Time: Depends on column (e.g., C18), typically elutes after RvD series due to polarity.
References
-
Serhan, C. N., et al. "Resolvins: a family of bioactive products of omega-3 fatty acid transformation circuits initiated by aspirin treatment that counter proinflammation signals." Journal of Experimental Medicine, 2002. Link
-
Arita, M., et al. "Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation."[8][18] Journal of Immunology, 2007.[8] Link
-
Cayman Chemical. "Resolvin E1 Product Information & Safety Data Sheet." Cayman Chemical Product Database. Link
-
Ohira, T., et al. "Resolvin E1 receptor activation signals phosphorylation and phagocytosis."[12] Journal of Biological Chemistry, 2010.[12] Link
-
Santa Cruz Biotechnology. "Resolvin E1 Sodium Salt Product Specifications." SCBT Database. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Resolvin E1's Antimicrobial Potential Against Aggregatibacter Actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Resolvin E1-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]
- 7. Resolvin E1 | C20H30O5 | CID 10473088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Understanding Resolvin Signaling Pathways to Improve Oral Health [mdpi.com]
- 9. Resolvin E1 Sodium Salt | CAS 1309610-43-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. 18S-resolvin E1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. Resolvin E1 synthesis | Genesis Drug Discovery & Development [gd3services.com]
- 13. caymanchem.com [caymanchem.com]
- 14. newomics.com [newomics.com]
- 15. pnas.org [pnas.org]
- 16. Tutorial: Correction of shifts in single-stage LC-MS(/MS) data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.amanote.com [research.amanote.com]
Methodological & Application
Application Note: Preparation and Handling of Resolvin E1 Sodium Salt for In Vitro Experiments
Executive Summary & Scientific Rationale
Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from eicosapentaenoic acid (EPA).[1][2] Unlike traditional anti-inflammatories that inhibit enzyme activity, RvE1 actively stimulates the resolution of inflammation via specific G-protein coupled receptors (GPCRs): ChemR23 (ERV1/CMKLR1) and BLT1 (as a partial agonist/antagonist).
Why the Sodium Salt? Native RvE1 exists as a carboxylic acid (Free Acid). While the Free Acid is soluble in organic solvents (ethanol, methanol), it exhibits poor solubility in aqueous media, leading to precipitation or micelle formation in cell culture. The Sodium Salt form (RvE1-Na) is critical for in vitro and in vivo applications because it significantly enhances aqueous solubility and bioavailability, ensuring consistent dosing in the nanomolar range required for receptor activation.
This guide details the rigorous "Cold Chain" handling, reconstitution, and quality control protocols required to maintain the structural integrity of this labile, polyunsaturated lipid mediator.
Critical Material Properties & Handling
RvE1 is chemically fragile. It contains a conjugated triene double-bond system that is highly susceptible to:
-
Oxidation: Rapid degradation upon exposure to air.
-
Isomerization: UV and visible light can shift the cis/trans geometry, rendering the molecule biologically inactive.
-
Adsorption: Being a lipid mediator, it adheres avidly to standard plastics (polystyrene, polypropylene).
Core Handling Rules (The "Three Gs")
-
Glass: Always use glass vials/inserts. If plastic must be used (e.g., pipette tips), minimize contact time.
-
Gas: Always overlay open vials with inert gas (Nitrogen or Argon) before re-sealing.
-
Gloaming: Work under low light or yellow light to prevent photo-isomerization.
Experimental Protocol: Reconstitution & Preparation
Equipment & Reagents[3]
-
Compound: Resolvin E1 Sodium Salt (Lyophilized powder or Ethanolic Stock).
-
Solvent: Phosphate Buffered Saline (PBS), pH 7.4, Ca²⁺/Mg²⁺ free (degassed).
-
Vessels: Amber glass vials (silanized preferred).
-
Gas: Nitrogen stream.
-
Detection: UV-Vis Spectrophotometer (Quartz cuvette).
Workflow Diagram
The following diagram outlines the critical path from storage to cell treatment.
Caption: Critical workflow for RvE1 preparation ensuring minimal exposure to oxygen and light.
Step-by-Step Protocol
A. If Starting with Solid RvE1 Sodium Salt
-
Equilibration: Remove the vial from -80°C storage and allow it to warm to room temperature inside a desiccator (prevents condensation).
-
Solubilization: Add degassed PBS (pH 7.4) or sterile water directly to the vial to achieve a stock concentration of 0.1 mg/mL (approx. 280 µM).
-
Note: Do not vortex vigorously. Swirl gently or pipette up and down.
-
-
Aliquot: If not using the whole amount, aliquot immediately into amber glass vials, purge with N₂, and store at -80°C. Avoid freeze-thaw cycles.
B. If Starting with Ethanolic RvE1 (Free Acid)
Most commercial research supplies come as Free Acid in Ethanol. To use as a "Salt" in vitro:
-
Evaporation: Transfer the required volume of ethanolic stock to a glass vial. Evaporate the ethanol under a gentle stream of Nitrogen.
-
Conversion: Immediately reconstitute the thin film in PBS (pH 7.4) . The pH of the buffer will deprotonate the carboxylic acid (pKa ~ 4.8), effectively generating the sodium salt form in situ and allowing it to dissolve.
-
Volume Calculation: Ensure the final concentration is checked via UV (see below).
-
Quality Control: The Self-Validating Step
Never assume the concentration on the label is the concentration in the vial after handling. You must validate using UV Spectrometry.
RvE1 Chromophore: Conjugated triene.
Characteristic Maxima:
Procedure:
-
Dilute a small aliquot of your stock (e.g., 1:100) in ethanol (UV spectra are cleaner in ethanol than PBS).
-
Measure Absorbance at 271 nm (
). -
Calculate concentration using the Molar Extinction Coefficient (
): (Where L = path length, usually 1 cm)
Mechanism of Action & Signaling[1][2][5]
Understanding the pathway is crucial for designing the readout of your experiment. RvE1 is not a simple inhibitor; it is an agonist that drives specific phosphorylation events.[1]
Caption: RvE1 signaling via ChemR23 (pro-resolution) and BLT1 (anti-inflammatory counter-regulation).[4]
Summary of Key Parameters
| Parameter | Specification | Notes |
| Molecular Weight | ~372.5 g/mol (Salt) | Free acid is ~350.5 g/mol . |
| Solubility | PBS (>50 µg/mL) | Salt form is water-soluble; Free acid requires EtOH. |
| Stability | Unstable > 24h at RT | Store at -80°C. Use immediately after dilution. |
| Vehicle Limit | < 0.1% Ethanol | If using EtOH stock diluted into media. |
| Working Conc. | 1 - 100 nM | Biphasic effects often observed. |
| Receptors | ChemR23, BLT1 | Expressed on Macrophages, Neutrophils, Dendritic Cells. |
References
-
Serhan, C. N., et al. (2000). Resolvins: A family of bioactive products of omega-3 fatty acid transformation circuits initiated by aspirin treatment that counter proinflammation signals.[5] Journal of Experimental Medicine.
-
Arita, M., et al. (2005). Stereochemical assignment, antiinflammatory properties, and receptor target of the new omega-3 fatty acid-derived mediator Resolvin E1. Journal of Experimental Medicine.
-
Ohira, T., et al. (2010). Resolvin E1 receptor activation signals phosphorylation and phagocytosis.[1][2] Journal of Biological Chemistry.
-
Arita, M., et al. (2007). Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation.[1] Journal of Immunology.
-
Cayman Chemical. (n.d.). Resolvin E1 Product Information. Cayman Chemical Datasheets.
-
Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology.[1][2][6][7][8][9] Nature.
-
Recchiuti, A., & Serhan, C. N. (2012). Pro-resolving lipid mediators (SPMs) and their actions in regulating miRNA in novel resolution circuits in inflammation.[8] Frontiers in Immunology.
-
Fredman, G., & Serhan, C. N. (2011). Specialized pro-resolving mediator targets for RvE1 and RvD1 in peripheral blood and mechanisms of resolution.[6] Biochemical Journal.
-
Doyle, R., et al. (2013). Resolvin E1 signaling through ERV1/ChemR23.[10] Frontiers in Immunology.
-
Bannenberg, G., et al. (2005). Molecular circuits of resolution: formation and actions of resolvins and protectins.[6][8] Journal of Immunology.
Sources
- 1. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Specialized pro-resolvin mediators induce cell growth and improve wound repair in intestinal epithelial Caco-2 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elevatedhealthcare.ca [elevatedhealthcare.ca]
- 8. researchgate.net [researchgate.net]
- 9. The Use of Specialized Pro-Resolving Mediators in Biomaterial-Based Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Topical Resolvin E1 for Enhanced Cutaneous Wound Healing
I. Foundational Principles: The Role of Resolvin E1 in Wound Resolution
The process of wound healing is a complex, tightly regulated cascade of biological events involving inflammation, proliferation, and remodeling. While acute inflammation is a necessary first step to clear pathogens and debris, its failure to resolve in a timely manner can lead to chronic wounds, fibrosis, and impaired tissue regeneration. Specialized Pro-resolving Mediators (SPMs) are a class of endogenous lipid mediators that actively orchestrate the termination of inflammation, paving the way for tissue repair.[1][2]
Resolvin E1 (RvE1), an SPM derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), has emerged as a potent regulator of this resolution phase.[3][4] Unlike traditional anti-inflammatory agents that broadly suppress the immune response, RvE1 works by actively stimulating resolution pathways. Its topical application is a promising therapeutic strategy to accelerate and improve the quality of wound healing. These application notes provide the scientific rationale and detailed protocols for investigating the efficacy of topical RvE1 in preclinical wound healing models.
Core Mechanism of Action
RvE1 exerts its pro-reparative effects through a multi-pronged mechanism targeting key cellular players in the wound microenvironment:
-
Limiting Neutrophil Infiltration: At the onset of injury, RvE1 inhibits the excessive recruitment and infiltration of neutrophils, a primary source of pro-inflammatory cytokines and reactive oxygen species that can cause collateral tissue damage.[1][5][6]
-
Promoting Macrophage Polarization & Efferocytosis: RvE1 promotes the switch of pro-inflammatory M1 macrophages to a pro-reparative M2 phenotype. It also enhances the clearance of apoptotic neutrophils and cellular debris by macrophages (a process called efferocytosis), which is a critical step for transitioning from the inflammatory to the proliferative phase of healing.[1][7]
-
Stimulating Epithelial Cell Function: RvE1 directly promotes the migration and proliferation of epithelial cells, such as keratinocytes, which is essential for re-establishing the protective epidermal barrier (re-epithelialization).[8][9] This action is mediated through signaling pathways including CREB, mTOR, and the activation of the small GTPase Rac1.[2][9]
The following diagram illustrates the primary signaling cascade initiated by RvE1 in the context of wound repair.
Caption: Resolvin E1 signaling pathway in wound healing.
II. Pre-Experimental Considerations: Formulation and Handling
The success of any study involving lipid mediators hinges on their proper handling and formulation. RvE1 is a delicate molecule susceptible to degradation.
-
Stability: Resolvin E1 is sensitive to light, oxygen, and acidic pH, which can lead to its decomposition into inactive products.[10][11] It should be stored under argon or nitrogen at -80°C. All solutions should be prepared fresh daily and kept on ice, protected from light.
-
Formulation Vehicle: The choice of vehicle for topical application is critical for ensuring bioavailability and stability. A simple saline solution can be effective for direct application.[1] For more sustained delivery, formulating RvE1 into a hydrogel or an aqueous micellar solution can be considered. An example formulation for an aqueous solution involves dissolving RvE1 in a small amount of ethanol before diluting to the final concentration in sterile phosphate-buffered saline (PBS).
-
Scientist's Note: It is imperative to run a vehicle-only control group in all experiments. This group receives the exact formulation, including any solvents like ethanol, but without RvE1. This ensures that any observed effects are attributable to RvE1 itself and not the delivery vehicle.
-
Table 1: Example Dosing and Application Schedule
| Parameter | Recommendation | Rationale | Source |
| Animal Model | Murine full-thickness excisional wound | A well-established model that allows for healing by granulation and re-epithelialization.[12] | [1] |
| RvE1 Concentration | 1000-2000 nM in vehicle | This concentration range has been shown to be effective in accelerating wound closure in vivo. | [1][5] |
| Application Volume | 50 - 100 µL | Sufficient to cover a 1 cm x 1 cm wound without excessive runoff. | N/A |
| Application Frequency | Every 48 hours (e.g., Day 0, 2, 4, 6, 8) | Balances sustained therapeutic levels with minimizing animal handling stress. | [1] |
III. Experimental Protocols
Protocol 1: Murine Full-Thickness Excisional Wound Model
This protocol details the creation of a splinted full-thickness wound on the dorsum of a mouse, a model that minimizes wound contraction and promotes healing by mechanisms more analogous to human skin.[12]
Materials:
-
8-12 week old mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane)
-
Electric clippers and depilatory cream
-
Surgical disinfectant (Betadine and 70% ethanol)
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
8mm biopsy punch
-
Silicone splinting rings and tissue adhesive
-
Transparent occlusive dressing (e.g., Tegaderm)
-
Resolvin E1 solution and Vehicle solution
Procedure:
-
Animal Preparation (Day -1): Anesthetize the mouse. Shave the dorsal surface and apply depilatory cream for 1-2 minutes to remove all hair. Clean the area thoroughly with water. Return the animal to a clean cage.
-
Rationale: Complete hair removal provides a clear field for surgery and subsequent wound imaging.
-
-
Surgical Procedure (Day 0): Anesthetize the mouse and place it on a sterile surgical field. Disinfect the shaved area with alternating scrubs of Betadine and 70% ethanol.[1]
-
Wound Creation: Gently lift a fold of dorsal skin. Create a full-thickness wound down to the panniculus carnosus using an 8mm biopsy punch.[1]
-
Splint Application: Apply a thin layer of tissue adhesive to the bottom of a silicone splinting ring. Place the ring around the wound, ensuring the wound is centered. Press gently for 30 seconds to secure.
-
Rationale: The splint prevents the wound edges from being pulled together by the panniculus carnosus, forcing the wound to heal through granulation and re-epithelialization rather than simple contraction.[12]
-
-
Treatment Application (Day 0): Carefully pipette the designated volume of RvE1 solution or Vehicle control directly onto the wound bed.
-
Dressing: Cover the wound and splint with a transparent occlusive dressing to prevent contamination and desiccation.
-
Post-Operative Care: Administer appropriate analgesia as per institutional guidelines. Monitor the animal until it is fully recovered from anesthesia.
-
Re-application of Treatment: On subsequent treatment days (e.g., Day 2, 4, 6), briefly anesthetize the animal, remove the dressing, apply the treatment, and place a new dressing.
Protocol 2: Macroscopic Wound Closure Analysis
Procedure:
-
Image Acquisition: On each designated day (e.g., 0, 2, 4, 7, 10, 14), capture a high-resolution digital photograph of the wound. Include a ruler in the frame for scale calibration.
-
Area Measurement: Use image analysis software (e.g., ImageJ) to trace the wound margin and calculate the open wound area in mm².
-
Calculation of Wound Closure: Calculate the percentage of wound closure for each time point using the following formula: % Wound Closure = [(Area on Day 0 - Area on Day X) / Area on Day 0] * 100
-
Scientist's Note: Consistency in imaging (lighting, distance, angle) is paramount for accurate and reproducible measurements.
-
Table 2: Example Data Table for Macroscopic Analysis
| Animal ID | Treatment Group | Day 0 Area (mm²) | Day 7 Area (mm²) | Day 7 % Closure | Day 14 Area (mm²) | Day 14 % Closure |
| 101 | Vehicle | 50.2 | 35.1 | 30.1% | 15.4 | 69.3% |
| 102 | Vehicle | 50.5 | 36.8 | 27.1% | 16.2 | 67.9% |
| 201 | RvE1 | 50.1 | 22.5 | 55.1% | 4.8 | 90.4% |
| 202 | RvE1 | 49.8 | 21.7 | 56.4% | 3.9 | 92.2% |
Protocol 3: Histological Analysis of Wound Tissue
Procedure:
-
Tissue Harvest: At the experimental endpoint, euthanize the animal. Excise the entire wound, including the splint and a 3-5mm margin of surrounding healthy skin.
-
Tissue Processing: Bisect the wound through the center. Fix one half in 10% neutral buffered formalin for 24 hours. Process the tissue and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm sections. Stain with Hematoxylin and Eosin (H&E) to assess overall morphology, inflammatory cell infiltration, and re-epithelialization. Stain with Masson's Trichrome to assess collagen deposition and maturity (mature collagen stains blue).[1]
-
Microscopic Analysis:
-
Re-epithelialization: Measure the length of the neo-epidermis extending from the wound edges.
-
Inflammatory Infiltrate: Semi-quantitatively score the presence of neutrophils and macrophages in the wound bed.
-
Collagen Deposition: Assess the density and organization of collagen fibers in the granulation tissue. Well-organized, dense fibers indicate more mature healing.[1]
-
IV. Experimental Workflow and Data Interpretation
The entire experimental process can be visualized as a continuous workflow from preparation to final analysis.
Caption: Comprehensive workflow for a topical RvE1 wound healing study.
Expected Outcomes
Compared to the vehicle control group, wounds treated with topical Resolvin E1 are expected to exhibit:
-
Macroscopically: A significantly faster rate of wound closure.[5] For example, RvE1-treated wounds in one study healed by day 19.4, whereas vehicle-treated wounds took 28.6 days.[5]
-
Histologically:
By following these detailed protocols, researchers can robustly evaluate the therapeutic potential of Resolvin E1, a key mediator that actively promotes the resolution of inflammation and orchestrates tissue regeneration.
V. References
-
Quiros, M., Nishio, H., Neumann, P. A., Siuda, D., Brazil, J. C., Azcutia, V., ... & Nusrat, A. (2020). Resolvin E1 is a pro-repair molecule that promotes intestinal epithelial wound healing. Proceedings of the National Academy of Sciences, 117(17), 9477-9482. [Link]
-
Lam, K., Lowry, D., Ghaffar, A., & Simon, G. L. (2018). PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING. Wound Repair and Regeneration, 26, A26-A26. [Link]
-
Zhang, M. J., Zhou, B., Xia, B., Li, M. H., Yang, Y. L., Li, W., ... & Ma, X. C. (2021). The Anti-inflammatory Mediator Resolvin E1 Protects Mice Against Lipopolysaccharide-Induced Heart Injury. ResearchGate. [Link]
-
Wang, C. W., Yu, S. H., Chuang, Y. T., & Lin, C. F. (2021). Resolvin E1 accelerates pulp repair by regulating inflammation and stimulating dentin regeneration in dental pulp stem cells. Stem Cell Research & Therapy, 12(1), 1-17. [Link]
-
Serhan, C. N., & Fredman, G. (2022). E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition. Seminars in Immunology, 61, 101650. [Link]
-
Al-Suhaimi, E. A., Al-Jammaz, I., Al-Rashed, S., Al-Hoshani, A., Al-Harbi, M., & Al-Shuraim, S. (2019). Systemic Resolvin E1 (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study. Mediators of Inflammation, 2019. [Link]
-
Lam, K., Lowry, D., Ghaffar, A., & Simon, G. L. (2018). PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING. Wound Repair and Regeneration, 26(2), 173-182. [Link]
-
Colgan, S. P. (2020). Resolvins resolve to heal mucosal wounds. Proceedings of the National Academy of Sciences, 117(20), 10634-10636. [Link]
-
Hasturk, H., Kantarci, A., Goguet-Surmenian, E., Blackwood, A., Andry, C., Serhan, C. N., & Van Dyke, T. E. (2013). Resolvin E1 regulates inflammation at the cellular and tissue level and restores tissue homeostasis in vivo. The Journal of Immunology, 191(8), 4398-4407. [Link]
-
Li, N., He, J., & Djalilian, A. R. (2010). Resolvin E1 improves tear production and decreases inflammation in a dry eye mouse model. Journal of Ocular Pharmacology and Therapeutics, 26(5), 431-439. [Link]
-
Quiros, M., Nishio, H., Neumann, P. A., Siuda, D., Brazil, J. C., Azcutia, V., ... & Nusrat, A. (2020). Resolvin E1 is a pro-repair molecule that promotes intestinal epithelial wound healing. PubMed. [Link]
-
Ji, R. R., Xu, Z. Z., & Serhan, C. N. (2011). Emerging roles of resolvins in the resolution of inflammation and pain. Trends in neurosciences, 34(11), 599-609. [Link]
-
Vlasakov, I., Gisbert, J. P., & Martín-Villa, J. M. (2022). Specialized pro-resolvin mediators induce cell growth and improve wound repair in intestinal epithelial Caco-2 cell cultures. Inflammation Research, 71(10-11), 1315-1328. [Link]
-
MedSimplified. (2024). Tissue mediator of wound healing | Wound healing steps | USMLE step 1. YouTube. [Link]
-
Pastar, I., Stojadinovic, O., Yin, N. C., Ramirez, H., Nusbaum, A. G., Sawaya, A., ... & Tomic-Canic, M. (2014). Epithelialization in wound healing: a comprehensive review. Advances in wound care, 3(7), 445-464. [Link]
-
Boddu, S. H., Gunda, S., & Earla, R. (2016). Topical delivery of aqueous micellar Resolvin E1 analog (RX-10045). Pharmaceutical development and technology, 21(2), 129-136. [Link]
-
Kucharz, K., & Martins, A. M. (2018). Preclinical Models for Wound-Healing and Repair Studies. ResearchGate. [Link]
-
Hong, S., Gronert, K., Devchand, P. R., Moussignac, R. L., & Serhan, C. N. (2003). Metabolic inactivation of resolvin E1 and stabilization of its anti-inflammatory actions. Journal of Biological Chemistry, 278(17), 14677-14687. [Link]
-
Al-Askar, M., Al-Rasheed, A., Al-Hassan, A., Al-Otaibi, O., & Al-Shehri, H. (2020). Resolvin E1 and calvarial defects in rats: a comprehensive histological analysis. ResearchGate. [Link]
-
Kesti, M. E., Gawaziuk, J. P., & Crompton, R. S. (2021). Wound Closure rates. (A) Re-epithelialization was calculated by tracing... ResearchGate. [Link]
-
Boddu, S. H., Gunda, S., & Earla, R. (2016). Topical delivery of aqueous micellar resolvin E1 analog (RX-10045). PubMed. [Link]
-
Boddu, S. H., Gunda, S., & Earla, R. (2016). Topical delivery of aqueous micellar Resolvin E1 analog (RX-10045). ResearchGate. [Link]
-
Lo, C. M., Wang, H. B., Dembo, M., & Wang, Y. L. (2000). Re-epithelialization: advancing epithelium frontier during wound healing. Journal of the Royal Society Interface, 6(39), 1197-1202. [Link]
-
Al-Askar, M., Al-Rasheed, A., Al-Hassan, A., Al-Otaibi, O., & Al-Shehri, H. (2020). Resolvin E1 and calvarial defects in rats: a comprehensive histological analysis. The Saudi Dental Journal, 32(8), 411-419. [Link]
-
Al-Suhaimi, E. A., Al-Jammaz, I., Al-Rashed, S., Al-Hoshani, A., Al-Harbi, M., & Al-Shuraim, S. (2019). Systemic Resolvin E1 (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in M. ScienceOpen. [Link]
-
Galiano, R. D., Mustoe, T. A., & Rogers, L. C. (2013). Is man the model? Proceedings of the Wound Healing Society Symposium. Wound Repair and Regeneration, 21(6), 785-791. [Link]
-
Meaume, S., & Gemmen, E. (2006). Wound healing assessment. Phlebolymphology, 13(3), 159-165. [Link]
-
Campos, J. R., de Lima, S. M., de Andrade, S. F., & da Silva, J. A. (2021). Histological Evidence of Wound Healing Improvement in Rats Treated with Oral Administration of Hydroalcoholic Extract of Vitis labrusca. Molecules, 26(12), 3587. [Link]
-
von Felbert, V., & Simon, D. (2021). Keratinocyte and Fibroblast Wound Healing In Vitro Is Repressed by Non-Optimal Conditions but the Reparative Potential Can Be. Semantic Scholar. [Link]
-
Corsi, L., Meschi, S., Stefanini, I., Belarbi, M., Dal Monte, M., & Casini, G. (2023). Dysregulation of Resolvin E1 Metabolism and Signaling in a Light-Damage Model of Age-Related Macular Degeneration. International Journal of Molecular Sciences, 24(7), 6754. [Link]
-
Shpichka, A., Butnaru, D., Bezrukov, E. A., Sukhanov, R. B., Atala, A., & Burdukovskii, V. (2019). Interplay Between Keratinocytes and Fibroblasts: A Systematic Review Providing a New Angle for Understanding Skin Fibrotic Disorders. Frontiers in Cell and Developmental Biology, 7, 256. [Link]
-
Chin, L., & Moore, T. (2021). The Evolving Field of Wound Measurement Techniques: A Literature Review. Wounds, 33(1), 1-11. [Link]
-
Imavita. (n.d.). Wound Healing Models. Imavita. [Link]
-
Zielińska, A., & Sałaga, M. (2023). Exploring Skin Wound Healing Models and the Impact of Natural Lipids on the Healing Process. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Flegg, M. B., Menon, S. N., & McElwain, D. L. S. (2015). Modelling the interaction of keratinocytes and fibroblasts during normal and abnormal wound healing processes. Journal of Theoretical Biology, 384, 1-15. [Link]
-
Shpichka, A., Butnaru, D., Bezrukov, E. A., Sukhanov, R. B., Atala, A., & Burdukovskii, V. (2019). Interplay Between Keratinocytes and Fibroblasts: A Systematic Review Providing a New Angle for Understanding Skin Fibrotic Disorders. Frontiers in Cell and Developmental Biology. [Link]
Sources
- 1. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvins resolve to heal mucosal wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin E1 accelerates pulp repair by regulating inflammation and stimulating dentin regeneration in dental pulp stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin E1 Improves Tear Production and Decreases Inflammation in a Dry Eye Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Roles of Resolvins in the Resolution of Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resolvin E1 is a pro-repair molecule that promotes intestinal epithelial wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolvin E1 is a pro-repair molecule that promotes intestinal epithelial wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systemic Resolvin E1 (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Epithelialization in Wound Healing: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS method for Resolvin E1 detection in plasma
An Application Note and Protocol for the Quantification of Resolvin E1 in Human Plasma using LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
Resolvin E1 (RvE1) is a potent, endogenously produced lipid mediator derived from eicosapentaenoic acid (EPA) that actively promotes the resolution of inflammation.[1][2] Its role in mitigating inflammatory responses and promoting tissue repair makes it a critical target for research in inflammatory diseases, wound healing, and drug development.[3][4][5] However, its biological efficacy is matched by its analytical challenge; RvE1 exists at picogram-per-milliliter concentrations in complex biological matrices like plasma and is susceptible to degradation.[6][7] This document provides a comprehensive, field-tested guide for the robust quantification of RvE1 in human plasma. We detail a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, underpinned by a meticulous sample preparation protocol. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind each critical choice to ensure data integrity and reproducibility.
Scientific Foundation: The Significance of Resolvin E1
Resolvin E1 is not merely an anti-inflammatory agent; it is a "pro-resolving" mediator. Unlike traditional anti-inflammatory drugs that block the initial stages of inflammation, resolvins are actively biosynthesized during the resolution phase to orchestrate a return to homeostasis.[1][7][8] RvE1's actions include halting neutrophil infiltration, enhancing the clearance of apoptotic cells and debris by macrophages (efferocytosis), and counter-regulating pro-inflammatory signaling pathways.[2][5][8]
The biosynthesis of RvE1 is a sophisticated transcellular process, often initiated by the enzymatic action of COX-2 (under aspirin acetylation) or cytochrome P450 on EPA, a key omega-3 fatty acid.[2][8] This produces an 18-HEPE intermediate, which is then converted by leukocytes into the final RvE1 structure.
Caption: Transcellular biosynthesis pathway of Resolvin E1 from its precursor, EPA.
Given its potent bioactivity at low concentrations, LC-MS/MS has become the definitive analytical tool, providing the necessary sensitivity and selectivity to distinguish RvE1 from a myriad of other structurally similar lipid mediators.[9][10][11]
Method Overview: From Collection to Quantification
The successful measurement of RvE1 hinges on a workflow designed to maximize analyte recovery while minimizing degradation and matrix interference. Each stage is critical for generating reliable and accurate data.
Caption: High-level workflow for the quantification of Resolvin E1 in plasma.
Detailed Protocols and Methodologies
Part A: Sample Collection and Handling - The Stability Imperative
Rationale: Resolvins are notoriously unstable, being sensitive to light, pH changes, and oxidation.[6] Improper sample handling is the most common source of error, leading to artificially low or undetectable concentrations. The protocol must prioritize immediate stabilization.
Protocol:
-
Preparation: Pre-chill all collection tubes and equipment on ice.
-
Collection: Collect whole blood into K2-EDTA tubes. EDTA is preferred as it chelates divalent cations that can activate enzymes involved in lipid metabolism.
-
Stabilization: Immediately after collection, add an antioxidant/inhibitor solution to the whole blood. A common choice is a solution of indomethacin (a cyclooxygenase inhibitor) to prevent ex vivo eicosanoid formation.[12][13] Gently invert the tube 8-10 times to mix.
-
Plasma Separation: Within 15 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully transfer the supernatant (plasma) to pre-chilled, amber-colored polypropylene cryovials. Avoid disturbing the buffy coat.
-
Storage: Immediately flash-freeze the plasma aliquots in liquid nitrogen or a dry ice/ethanol slurry and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Part B: Sample Preparation - Solid-Phase Extraction (SPE)
Rationale: Plasma is a complex matrix containing abundant proteins and phospholipids that can interfere with LC-MS/MS analysis, causing ion suppression and fouling the instrument.[14] SPE is a robust technique to selectively isolate lipid mediators like RvE1 from these interferences while simultaneously concentrating the analyte to improve detection limits.[12][15]
Caption: Step-by-step solid-phase extraction (SPE) workflow for Resolvin E1.
Protocol:
-
Thaw: Thaw frozen plasma samples on ice.
-
Internal Standard: Add an appropriate amount of deuterated internal standard (e.g., Resolvin E1-d5) to each plasma sample. This is crucial for correcting for analyte loss during sample preparation and for variations in MS ionization.
-
Acidification: Acidify the plasma to a pH of ~3.5 with a dilute acid (e.g., formic acid). This ensures that the carboxylic acid group of RvE1 is protonated, allowing it to bind effectively to the C18 sorbent.[12]
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by sequentially passing methanol followed by acidified water (pH 3.5). Do not allow the cartridge to dry out.
-
Loading: Load the acidified plasma sample onto the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with acidified water to remove salts and other highly polar interferences.
-
Elution: Elute RvE1 and other lipids from the cartridge using an appropriate organic solvent, such as ethyl acetate or methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase (e.g., 50 µL of 50:50 Methanol:Water). This step concentrates the sample significantly.
Part C: LC-MS/MS Instrumental Analysis
Rationale: The chromatographic separation physically separates RvE1 from other co-eluting species, particularly isomers, before it enters the mass spectrometer. The MS/MS then provides two layers of mass filtering (precursor and product ions) for highly specific and sensitive detection using Multiple Reaction Monitoring (MRM).
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for hydrophobic molecules like resolvins.[10][16] |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC. Formic acid aids in protonation for ESI. |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid | Strong organic phase for eluting lipids from the C18 column. |
| Flow Rate | 0.3 mL/min | A typical flow rate for analytical-scale columns, balancing speed and separation efficiency. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, but must be controlled to prevent analyte degradation.[17] |
| Injection Volume | 10 µL | A standard volume; may be adjusted based on sample concentration and system sensitivity. |
| Gradient Profile | Start at 40% B, ramp to 95% B over 10 min, hold for 2 min, re-equilibrate | A gradient is essential to first retain RvE1 and then elute it with good peak shape, separated from other plasma lipids.[15] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | RvE1 contains a carboxylic acid group that readily deprotonates to form a negative ion [M-H]⁻, making negative mode highly sensitive.[7] |
| Capillary Voltage | -3.0 kV | Optimized to achieve stable and efficient ion generation. |
| Source Temperature | 450°C | Aids in desolvation of the ESI droplets.[7] |
| Nebulizer Gas | Nitrogen, 40 psi | Disperses the liquid from the LC into a fine aerosol.[7] |
| Drying Gas | Nitrogen, 60 psi | Assists in solvent evaporation to form gas-phase ions.[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
|---|---|---|---|---|
| Resolvin E1 | 349.2 | 195.1 (Quantifier) | -18 | The [M-H]⁻ ion. The quantifier ion is typically the most abundant and stable fragment.[18] |
| 349.2 | 151.1 (Qualifier) | -22 | A secondary fragment used for identity confirmation. |
| Resolvin E1-d5 (IS) | 354.2 | 199.1 (Quantifier) | -18 | Deuterated internal standard; mass shift allows it to be distinguished from the endogenous analyte. |
Bioanalytical Method Validation: Ensuring Trustworthy Data
A protocol is only as reliable as its validation. Adherence to guidelines from regulatory bodies like the EMA and FDA ensures the method is fit for purpose.[19][20][21] The following parameters must be rigorously assessed.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ response) at the retention time of RvE1 in blank plasma samples. |
| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | Calibration curve with a correlation coefficient (r²) ≥ 0.99.[22] Typically covers pg/mL to low ng/mL range. |
| Accuracy | The closeness of measured values to the true value. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).[9][15] |
| Precision | The closeness of repeated measurements. Assessed as intra-day and inter-day variability. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[9][15] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | S/N > 10; Accuracy and precision within ±20%.[15][22] |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in post-extraction spiked matrix to its response in a clean solution. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (-80°C), and post-preparative (autosampler). | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |
Conclusion
This application note details a robust and validated LC-MS/MS method for the quantification of Resolvin E1 in human plasma. By combining a meticulous pre-analytical protocol focused on analyte stabilization with a highly selective solid-phase extraction and sensitive instrumental analysis, this method is capable of reliably measuring the low endogenous concentrations of this critical pro-resolving mediator. The emphasis on understanding the scientific rationale behind each step, from biosynthesis to detection, and the adherence to rigorous validation standards ensures that the data generated is both accurate and defensible. This methodology serves as a powerful tool for researchers investigating the role of RvE1 in health and disease, paving the way for new diagnostic and therapeutic strategies targeting the resolution of inflammation.
References
-
Resolvin E1 is a pro-repair molecule that promotes intestinal epithelial wound healing. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid by LC/MS/MS. Agilent. [Link]
-
Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. [Link]
-
Systemic Resolvin E1 (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study. PubMed Central (PMC). [Link]
-
Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. National Institutes of Health (NIH). [Link]
-
LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. American Physiological Society. [Link]
-
Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. MDPI. [Link]
-
LC-ESI-MS/MS chromatograms and spectra of RvE1 and 18-oxo-RvE1. ResearchGate. [Link]
-
Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent. [Link]
-
Development of a Liquid-Liquid Extraction Method to Study the Temporal Production of D-series Resolvins by Head Kidney Cells. Preprints.org. [Link]
-
Improving sample preparation for LC-MS/MS analysis. News-Medical. [Link]
-
E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution. PubMed Central (PMC). [Link]
-
Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets. PubMed Central (PMC). [Link]
-
Roles of Resolvins in Chronic Inflammatory Response. MDPI. [Link]
-
Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis. National Institutes of Health (NIH). [Link]
-
Resolvin E1 in Follicular Fluid Acts as a Potential Biomarker and Improves Oocyte Developmental Competence by Optimizing Cumulus Cells. National Institutes of Health (NIH). [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
The Anti-Aggregative Potential of Resolvin E1 on Human Platelets. MDPI. [Link]
-
Biosynthesis pathway of resolvin E1. ResearchGate. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Comparison of quantitative eicosanoids profiling in human plasma and serum by ultra-fast multiple reaction monitoring. Shimadzu. [Link]
-
Lipid Mediator Informatics and Proteomics in Inflammation Resolution. The Serhan Laboratory. [Link]
-
Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry. National Institutes of Health (NIH). [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect. [Link]
-
Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies. LCGC International. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). [Link]
-
Solid phase extraction overview explaining the sequence of steps for... ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic Resolvin E1 (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. arborassays.com [arborassays.com]
- 13. caymanchem.com [caymanchem.com]
- 14. news-medical.net [news-medical.net]
- 15. mdpi.com [mdpi.com]
- 16. lcms.cz [lcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. elearning.unite.it [elearning.unite.it]
- 21. database.ich.org [database.ich.org]
- 22. preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Guide: Resolvin E1 Sodium Salt Stability in Cell Culture
The "Solubility vs. Stability" Paradox
To: Research Scientists & Assay Development Leads From: Senior Application Scientist, Lipid Mediator Division Subject: Critical Handling Protocols for Resolvin E1 (RvE1) Sodium Salt
Executive Summary
You are likely using the Sodium Salt form of Resolvin E1 (RvE1-Na) to avoid the cytotoxicity of ethanol or DMSO vehicles in sensitive primary cell cultures. While the salt form confers superior aqueous solubility, it does not confer chemical stability.
The conjugated triene double-bond system (C6, C8, C10) in RvE1 is thermodynamically unstable. In cell culture media (pH 7.4, 37°C), RvE1-Na faces two distinct threats:
-
Rapid Oxidation/Isomerization: Driven by dissolved oxygen and light.
-
Metabolic Inactivation: Driven by cellular enzymes (specifically 15-PGDH) present in your serum or the cells themselves.
The Golden Rule: Never confuse solubility (it looks clear) with integrity (it is biologically active).
Module 1: The Stability Matrix
The following data summarizes the functional half-life of RvE1-Na in various culture conditions. Note the drastic reduction in stability once cells or serum are introduced.
Table 1: Functional Stability Estimates
| Condition | Estimated T1/2 | Primary Degradation Mechanism |
| Stock (Solid, -80°C) | > 1 Year | None (if under Argon/Nitrogen) |
| Stock (Ethanol, -80°C) | > 6 Months | Slow Oxidation |
| Media (Serum-Free, 37°C) | 2 – 4 Hours | Auto-oxidation / Light Isomerization |
| Media (+10% FBS, 37°C) | 30 – 60 Mins | Serum Esterases / Albumin Sequestration |
| Cell Culture (Macrophage/PMN) | < 20 Mins | Metabolic Inactivation (15-PGDH) |
Critical Insight: If your experimental readout is at 24 hours, and you only dosed at T=0, you are measuring the effect of a "ghost" signal that vanished hours ago.
Module 2: Mechanisms of Failure
Understanding how RvE1 breaks down allows you to prevent it.
Diagram 1: The Degradation Cascade
This diagram illustrates the two pathways that destroy RvE1 efficacy in culture.
Caption: RvE1 is inactivated via oxidation (physical) or dehydrogenation (biological). 15-PGDH is highly expressed in lung, kidney, and myeloid cells.[1]
Module 3: Optimized Handling Protocol
This protocol is designed to maximize the "Area Under the Curve" (AUC) of active RvE1 exposure to your cells.
Step-by-Step Methodology
-
The "Glassware" Mandate:
-
Problem: Lipids like RvE1 are hydrophobic (lipophilic). They adhere instantly to polypropylene (standard pipette tips and Eppendorf tubes).
-
Solution: Use glass vials for all intermediate dilutions. If plastic is unavoidable, use "Low-Retention" tips and tubes, and pre-wet them with media.
-
-
Reconstitution (The Argon Shield):
-
RvE1-Na is often supplied as a lyophilized film.
-
Do NOT reconstitute in media and store.
-
Protocol:
-
Dissolve the vial content in 100% Ethanol first to create a high-concentration Master Stock (e.g., 100 µM).
-
Purge the vial with Argon or Nitrogen gas immediately after opening.
-
Store this Master Stock at -80°C.
-
-
-
Dosing Strategy (The "Replenishment" Method):
-
Because T1/2 is short, a single bolus at T=0 is insufficient for long-term assays (24h+).
-
Protocol:
-
T=0: Add RvE1 to cells.
-
T=12h: Add a "booster" dose (50% of original concentration) if measuring late-stage resolution markers (e.g., efferocytosis).
-
-
-
The "Albumin Trap" Warning:
-
Serum albumin (BSA/HSA) binds lipids avidly. In 10% FBS, the free concentration of RvE1 may be only 1-5% of the total added concentration.
-
Recommendation: If possible, switch to Serum-Free or Low-Serum (1%) media during the RvE1 incubation window (1–4 hours) to maximize receptor engagement (ChemR23/ERV1).
-
Module 4: Troubleshooting & FAQs
Q1: My RvE1-Na solution turned slightly yellow. Is it safe to use?
-
Verdict: Discard immediately.
-
Reason: Yellowing indicates the formation of conjugated triene oxidation products (chromophores). The molecule has isomerized and will likely exhibit off-target effects or cytotoxicity.
Q2: Can I filter-sterilize my RvE1 media solution?
-
Verdict: No.
-
Reason: RvE1 will bind to the filter membrane (especially Nylon or PES).
-
Correction: Sterilize your media first, then add the RvE1 Master Stock (in ethanol) directly to the well. The final ethanol concentration should be < 0.1% (non-toxic).
Q3: Why did I see an effect at 1 hour but not at 24 hours?
-
Verdict: Metabolic Inactivation.[2]
-
Reason: Your cells expressed 15-PGDH and converted the RvE1 to 18-oxo-RvE1 (inactive) within minutes.
-
Correction: Use a stable analog (e.g., 19-(p-fluorophenoxy)-RvE1) if available, or use the "Replenishment Dosing" strategy described in Module 3.
Q4: I am using the Sodium Salt directly in PBS. Why is it precipitating?
-
Verdict: pH Shock.
-
Reason: While RvE1-Na is water-soluble, it requires a neutral to slightly alkaline pH. If your PBS is acidic (pH < 7.0), the salt converts back to the free acid, which is insoluble in water.
-
Correction: Ensure your buffer is pH 7.4.
References
-
Arita, M., et al. (2006). Metabolic Inactivation of Resolvin E1 and Stabilization of Its Anti-inflammatory Actions.[2][3] Journal of Biological Chemistry.
-
Serhan, C.N., et al. (2014).[4] Pro-resolving lipid mediators are leads for resolution physiology.[4][5][6][7][8] Nature.[4]
-
Cayman Chemical. (2020).[9] Specialized Pro-Resolving Mediators Technical Guide.
-
Oh, S.F., et al. (2011). Pro-resolving actions and stereoselective biosynthesis of 18S-E-series resolvins in human leukocytes and murine inflammation. Journal of Clinical Investigation.
-
Sun, Y.P., et al. (2007). Resolvin E1 and its metabolome: synthesis and biological actions.[2][3][10] Journal of Medicinal Chemistry.
Sources
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Understanding Specialized Pro-Resolving Lipid Mediators [rupahealth.com]
- 7. Resolvin E1 Regulates Th17 Function and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin E1 is a pro-repair molecule that promotes intestinal epithelial wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labclinics.com [labclinics.com]
- 10. Resolvin E1 | C20H30O5 | CID 10473088 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Nuances of Resolvin E1: A Technical Support Guide for Consistent Experimental Outcomes
From the desk of a Senior Application Scientist:
Welcome to the technical support center for Resolvin E1 (RvE1). As a potent, endogenously produced, specialized pro-resolving mediator (SPM), RvE1 holds immense promise in the fields of inflammation research and drug development. However, its delicate chemical nature presents unique challenges in experimental settings, often leading to inconsistent and difficult-to-interpret results.
This guide is designed to be your partner in the laboratory. We will move beyond standard protocols to delve into the "why" behind experimental best practices. My goal is to empower you with the knowledge to not only troubleshoot your current experiments but also to proactively design robust and reproducible studies in the future. Let's begin by addressing some of the most common questions we receive.
Frequently Asked Questions (FAQs)
Q1: My RvE1 experiment isn't showing any effect. Is the compound not working?
A1: While it's possible you have a batch-specific issue, it's more likely that the lack of an effect is due to the degradation of the RvE1 molecule. RvE1 is highly sensitive to environmental factors, including light, pH, and oxygen[1]. Improper handling or storage, even for a short period, can lead to the formation of inactive metabolites, rendering your experiment ineffective. We will delve deeper into proper handling and storage protocols in the troubleshooting section.
Q2: I'm seeing a high degree of variability between my experimental replicates. What could be the cause?
A2: High variability is a common challenge and can stem from several sources. Inconsistent preparation of RvE1 working solutions, slight differences in incubation times, or variations in cell culture conditions can all contribute. For in vivo studies, factors such as the route of administration and the timing of sample collection are critical. A systematic review of your experimental workflow is the first step to identifying the source of the variability.
Q3: How can I be sure that the RvE1 I'm using is active?
A3: This is a crucial question. We strongly recommend performing a simple bioactivity assay to confirm the potency of your RvE1 stock solution before embarking on a large-scale experiment. A common and effective method is to assess its ability to inhibit neutrophil chemotaxis in response to a pro-inflammatory stimulus. A detailed protocol for this is provided later in this guide.
Q4: What are the key differences in experimental design when working with RvE1 compared to more stable small molecules?
A4: The primary difference is the need for meticulous care in handling and the use of appropriate controls. Unlike many small molecules, RvE1 cannot be treated as a "benchtop-stable" reagent. Every step, from thawing the stock solution to its addition to your experimental system, must be performed with the understanding that the compound's activity is labile. Additionally, including a positive control (a known agonist for the response you are measuring) and a vehicle control is essential to correctly interpret your results.
In-Depth Troubleshooting Guides
Section 1: Ensuring the Integrity of Your Resolvin E1
The root of many inconsistent results lies in the handling and storage of this sensitive lipid mediator.
Q: I suspect my RvE1 may have degraded. What are the common causes and how can I prevent this?
A: Causality and Prevention
Resolvin E1's structure, rich in double bonds and hydroxyl groups, makes it susceptible to oxidation and isomerization. This chemical instability is the primary reason for its short biological half-life and the challenges in its experimental use[1][2].
Troubleshooting Steps:
-
Storage: Always store your stock solution of RvE1 in ethanol at -80°C[1][3]. Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use vials upon receipt.
-
Light Exposure: Protect all solutions containing RvE1 from light by using amber vials or by wrapping vials in aluminum foil[1].
-
Oxygen Exposure: Prepare working solutions immediately before use. If possible, use degassed buffers. Once diluted in an aqueous buffer, the stability of RvE1 decreases significantly.
-
pH Sensitivity: Be mindful of the pH of your buffers. While specific pH stability data is limited, maintaining a physiological pH (around 7.2-7.4) is generally recommended.
Data Presentation: Resolvin E1 Stability Summary
| Condition | Recommended Action | Rationale |
| Long-term Storage | Store in ethanol at -80°C | Minimizes oxidation and degradation. |
| Freeze-Thaw Cycles | Aliquot into single-use vials | Avoids repeated temperature fluctuations that can degrade the molecule. |
| Light Exposure | Use amber vials or foil wrapping | Prevents light-induced isomerization and degradation. |
| Working Solutions | Prepare fresh for each experiment | Stability in aqueous solutions is limited. |
Section 2: Optimizing In Vitro Experiments
In vitro systems offer a controlled environment to study the cellular effects of RvE1, but several factors can still lead to inconsistent outcomes.
Q: I am not observing the expected inhibition of pro-inflammatory cytokine production in my cell culture experiment. What should I check?
A: Causality and Prevention
The lack of an effect in vitro can be due to degraded RvE1, issues with the cell system, or the experimental design itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in vitro experiments.
Troubleshooting Steps:
-
Confirm RvE1 Bioactivity: As mentioned in the FAQs, a neutrophil chemotaxis assay is an excellent way to confirm that your RvE1 is active.
-
Verify Receptor Expression: The primary receptors for RvE1 are ChemR23 and BLT1[4][5]. Confirm that your cell line or primary cells express these receptors at sufficient levels. You can do this via qPCR, western blot, or flow cytometry.
-
Positive Control: Always include a positive control for the inflammatory response you are studying. For example, if you are measuring TNF-α production, stimulate the cells with LPS to ensure they are capable of responding.
-
Dose and Time-Response: The effective concentration of RvE1 is typically in the low nanomolar range (0.1-100 nM)[6][7]. It's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint. Similarly, the timing of RvE1 treatment (pre-treatment vs. co-treatment) can significantly impact the outcome.
-
Cell Culture Conditions: Ensure your cells are healthy and not overly confluent. Stressed cells may respond differently to stimuli.
Section 3: Best Practices for In Vivo Experiments
The complexity of an in vivo system introduces more variables that can affect the consistency of your results.
Q: My in vivo study with RvE1 is not showing a significant reduction in inflammation. What are the critical parameters to consider?
A: Causality and Prevention
In addition to the stability of the compound, the route of administration, dosage, and timing of treatment are paramount for successful in vivo experiments.
Troubleshooting Steps:
-
Route of Administration: The choice of administration route (e.g., intraperitoneal (i.p.), intravenous (i.v.), topical) will influence the bioavailability and pharmacokinetics of RvE1. I.p. injection is a common method for systemic administration in rodent models[8][9]. For localized inflammation, topical or local administration may be more appropriate[9].
-
Dosage: Typical effective doses of RvE1 in murine models range from 50 to 100 µg/kg[8]. However, the optimal dose will depend on the animal model and the specific inflammatory condition being studied. A dose-finding study is highly recommended.
-
Timing of Administration: RvE1 is a pro-resolving mediator, meaning it is most effective when administered during the resolution phase of inflammation. The timing of administration relative to the inflammatory insult is critical. Consider a time-course study to determine the optimal therapeutic window.
-
Vehicle Control: The vehicle used to dissolve RvE1 (typically ethanol diluted in saline or PBS) should be administered to a control group of animals to account for any effects of the vehicle itself.
-
Metabolic Inactivation: Be aware that RvE1 can be rapidly metabolized in vivo[10]. This may necessitate multiple administrations to maintain a therapeutic concentration.
Experimental Protocol: General Guidelines for In Vivo Administration of Resolvin E1
-
Preparation of Dosing Solution:
-
On the day of the experiment, thaw an aliquot of the RvE1 stock solution (in ethanol) on ice.
-
Dilute the stock solution to the final desired concentration in sterile, pyrogen-free saline or PBS. The final concentration of ethanol should be kept to a minimum (ideally <1%).
-
Keep the dosing solution on ice and protected from light until injection.
-
-
Administration:
-
Administer the RvE1 solution to the animals via the chosen route (e.g., i.p. injection).
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Post-Administration:
-
Monitor the animals according to your approved animal care and use protocol.
-
Collect samples for analysis at the predetermined time points.
-
Key Experimental Protocols
Protocol 1: Preparation of Resolvin E1 Stock and Working Solutions
Materials:
-
Resolvin E1 (lyophilized powder or in solvent)
-
Anhydrous ethanol (200 proof)
-
Sterile, amber glass vials with Teflon-lined caps
-
Calibrated micropipettes
-
Ice bucket
Procedure:
-
Stock Solution Preparation (from lyophilized powder):
-
Allow the vial of lyophilized RvE1 to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in anhydrous ethanol to a convenient stock concentration (e.g., 100 µg/mL).
-
Gently vortex to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into single-use amber glass vials.
-
Store the aliquots at -80°C for up to one year[6].
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution on ice.
-
Dilute the stock solution to the final working concentration in your desired aqueous buffer (e.g., cell culture medium, PBS) immediately before use.
-
Keep the working solution on ice and protected from light, and use it within a few hours.
-
Protocol 2: In Vitro Bioactivity Assay - Neutrophil Chemotaxis
Principle: This assay measures the ability of RvE1 to inhibit the migration of neutrophils towards a chemoattractant, a key function of its pro-resolving activity.
Materials:
-
Freshly isolated human neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size membrane)
-
Chemoattractant (e.g., Leukotriene B4 (LTB4) or fMLP)
-
Resolvin E1 working solution
-
Cell culture medium (e.g., RPMI)
-
Incubator (37°C, 5% CO2)
-
Microscope for cell counting
Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method. Resuspend the cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubation: Incubate the neutrophil suspension with various concentrations of RvE1 (e.g., 0.1, 1, 10, 100 nM) or vehicle control for 15-30 minutes at 37°C.
-
Chemotaxis Assay:
-
Add the chemoattractant (e.g., 10 nM LTB4) to the lower wells of the chemotaxis chamber.
-
Place the membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Analysis:
-
Remove the membrane and stain the cells that have migrated to the lower side.
-
Count the number of migrated cells in several high-power fields for each condition.
-
Calculate the percentage inhibition of chemotaxis for each RvE1 concentration compared to the vehicle control.
-
Visualizing the Science
Resolvin E1 Signaling Pathway
Caption: Simplified schematic of Resolvin E1 signaling pathways.
References
-
Ghanemi, A., et al. (2019). Systemic Resolvin E1 (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study. Mediators of Inflammation, 2019, 8701207. [Link]
-
Arita, M., et al. (2007). Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis. Mucosal Immunology, 1(1), 40-50. [Link]
-
Arita, M., et al. (2005). Resolvin E1, an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid, protects against 2,4,6-trinitrobenzene sulfonic acid-induced colitis. Proceedings of the National Academy of Sciences, 102(21), 7671-7676. [Link]
-
Fredman, G., et al. (2006). Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets. Blood, 107(11), 4142-4149. [Link]
-
Dalli, J., & Serhan, C. N. (2022). E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition. Molecular Aspects of Medicine, 83, 101015. [Link]
-
Arita, M., et al. (2006). Metabolic Inactivation of Resolvin E1 and Stabilization of Its Anti-inflammatory Actions. Journal of Biological Chemistry, 281(32), 22847-22854. [Link]
-
Zhang, Y., et al. (2022). Roles of Resolvins in Chronic Inflammatory Response. International Journal of Molecular Sciences, 23(23), 14883. [Link]
-
Rey, C., et al. (2016). Resolvin D1 and E1 promote resolution of inflammation in microglial cells in vitro. Brain, Behavior, and Immunity, 55, 249-259. [Link]
-
Herrera, B. S., et al. (2021). RvE1 Impacts the Gingival Inflammatory Infiltrate by Inhibiting the T Cell Response in Experimental Periodontitis. Frontiers in Immunology, 12, 658849. [Link]
-
Campbell, E. L., et al. (2020). Resolvin E1 is a pro-repair molecule that promotes intestinal epithelial wound healing. Proceedings of the National Academy of Sciences, 117(17), 9503-9510. [Link]
-
Van Dyke, T. E., et al. (2016). Resolvin E1 Reverses Experimental Periodontitis and Dysbiosis. The Journal of Immunology, 197(7), 2796-2806. [Link]
-
Schwab, J. M., et al. (2007). Resolvin E1 and protectin D1 activate inflammation-resolution programmes. Nature, 447(7146), 869-874. [Link]
-
Anastasiadou, E. D., & Zarkadoulas, A. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. Food Chemistry, 245, 1118-1124. [Link]
Sources
- 1. Systemic Resolvin E1 (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Resolvin E1 | RvE1 | Inflammation | omega-3 EPA | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. Frontiers | RvE1 Impacts the Gingival Inflammatory Infiltrate by Inhibiting the T Cell Response in Experimental Periodontitis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Optimizing Resolvin E1 sodium salt concentration for cell-based assays
The following technical guide is designed to support researchers optimizing Resolvin E1 (RvE1) Sodium Salt for in vitro applications. It prioritizes experimental rigor, lipid stability, and receptor kinetics.
Product: Resolvin E1 Sodium Salt (RvE1-Na) Application: Cell-Based Assays (GPCR Signaling, Migration, Cytokine Suppression) Primary Receptors: ChemR23 (ERV1), BLT1
Module 1: Reconstitution & Storage (The Foundation)
The Challenge: RvE1 is a specialized pro-resolving mediator (SPM).[1] Unlike stable small molecules, it is a polyunsaturated lipid susceptible to rapid oxidation, photodegradation, and non-specific binding to plastics. The "Sodium Salt" form improves aqueous solubility compared to the free acid, but it does not prevent degradation.
Critical Handling Protocol
-
Vessel Selection: Always use glass vials for intermediate dilutions. RvE1 is hydrophobic and will adhere to polypropylene (plastic) tubes, significantly reducing the actual concentration delivered to cells.
-
Solvent Management:
-
RvE1 is typically supplied in ethanol to prevent oxidation.
-
Do not add the ethanolic stock directly to cell culture media if the final ethanol concentration exceeds 0.1%, as this perturbs membrane signaling.
-
Protocol: Aliquot the required amount of ethanolic stock into a glass vial. Evaporate the ethanol using a gentle stream of nitrogen gas. Do not use a vacuum concentrator (SpeedVac) as this can induce oxidation.
-
-
Aqueous Reconstitution:
-
Immediately reconstitute the dried film with PBS (pH 7.4) or serum-free media.
-
Note on Sodium Salt: The sodium salt form allows for rapid dissolution in aqueous buffers without the need for DMSO.
-
Stability Table
| Variable | Recommendation | Scientific Rationale |
| Storage (Stock) | -80°C | Prevents thermal degradation and isomerization. |
| Atmosphere | Nitrogen or Argon overlay | Lipid double bonds are highly reactive to atmospheric oxygen. |
| Light | Amber vials / Dark room | Polyunsaturated chains are photosensitive (UV/Visible light). |
| Working Solvent | PBS or Media (Serum-Free) | Serum albumin (BSA/FBS) acts as a "lipid sink," sequestering RvE1. |
Module 2: Dose Optimization Strategy
The Challenge: RvE1 signaling often follows a bell-shaped (biphasic) dose-response curve . Higher concentrations do not equal stronger signals and may cause receptor desensitization or off-target effects.
The "Golden Window"
For most receptor-specific assays (ChemR23/BLT1), the effective range is 1.0 nM to 100 nM .
-
0.1 – 1.0 nM: High-affinity binding; effective for sensitive readouts like Calcium flux.
-
10 – 100 nM: Maximal efficacy for cytokine suppression (e.g., TNF-α inhibition) and phosphorylation events (Akt/ERK).
-
> 1000 nM (1 µM): Often leads to reduced efficacy (desensitization) or non-specific membrane perturbations.
Experimental Workflow Visualization
The following diagram outlines the correct dilution sequence to maintain lipid integrity.
Caption: Optimized workflow for handling lipid mediators to prevent oxidation and plastic adherence.
Module 3: Mechanism & Assay Readouts[2][3]
To validate RvE1 activity, you must measure specific downstream signals associated with the ChemR23 (ERV1) or BLT1 receptors.
Signaling Pathway
RvE1 binds ChemR23, a G-protein coupled receptor (GPCR).[2][3][4] This interaction triggers:
-
Anti-inflammatory: Inhibition of NF-κB nuclear translocation.
-
Pro-resolving: Phosphorylation of Akt and Ribosomal Protein S6 (enhancing phagocytosis).
Caption: RvE1 signaling cascade via ChemR23, leading to enhanced phagocytosis and cytokine suppression.
Module 4: Troubleshooting & FAQs
Q1: I see no effect on my cells, even at 100 nM. Why?
-
Serum Interference: Did you use 10% FBS? Albumin binds lipids with high affinity.
-
Fix: Perform the stimulation in 0.1% - 1.0% serum or serum-free media for the duration of the RvE1 treatment (usually 1-4 hours).
-
-
Oxidation: Was the stock exposed to air?
-
Fix: Check the UV spectrum of your stock. RvE1 has a characteristic triplet absorbance max at ~271 nm. Loss of this peak indicates degradation.
-
Q2: My results are highly variable between replicates.
-
Plastic Binding: Did you dilute in standard plastic microfuge tubes?
-
Fix: Use glass inserts or siliconized tubes for all intermediate dilutions. Lipids stick to plastic, causing the actual concentration to drop unpredictably.
-
Q3: Can I store the reconstituted aqueous solution?
-
No. Once in aqueous buffer, RvE1 is less stable than in ethanol. Prepare fresh immediately before the assay.
Q4: Why do I see a loss of activity at high doses (1 µM)?
-
Desensitization: GPCRs like ChemR23 can internalize or desensitize upon saturation.
-
Biphasic Response: This is a known property of resolvins. Stick to the physiological range (1–100 nM) for relevance.
References
-
Arita, M., et al. (2005). Stereochemical assignment, antiinflammatory properties, and receptor for the omega-3 lipid mediator resolvin E1.[2] Journal of Experimental Medicine.
-
Serhan, C. N. (2014).[5] Pro-resolving lipid mediators are leads for resolution physiology.[2][5][6] Nature.
-
Ohira, T., et al. (2010). Resolvin E1 receptor activation signals phosphorylation and phagocytosis.[2] Journal of Biological Chemistry.
-
Cayman Chemical. (n.d.). Resolvin E1 Product Information & Stability.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resolvin E1-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin E1 is a pro-repair molecule that promotes intestinal epithelial wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolvin E1 (Sodium Salt) Handling Guide
Product: Resolvin E1 Sodium Salt (RvE1-Na) Chemical Class: Specialized Pro-resolving Mediator (SPM) Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Stability Paradox
Welcome to the technical support center for Resolvin E1 Sodium Salt. You are working with a potent bioactive lipid mediator derived from Eicosapentaenoic acid (EPA).[1][2][3]
The Challenge: The very features that make RvE1 biologically active—its conjugated triene double-bond system—make it inherently unstable. It is highly susceptible to:
-
Oxidation: Reaction with atmospheric oxygen.
-
Isomerization: UV light-induced conversion to biologically inactive trans isomers.
-
Protonation: In acidic environments, the salt converts to the less soluble free acid.
This guide replaces standard protocols with a causality-driven workflow designed to preserve the structural integrity of the molecule from the freezer to the pipette tip.
Module 1: Arrival & Storage (The Cold Chain)
Objective: Prevent thermal shock and condensation-induced hydrolysis immediately upon receipt.
The "Do Not Open" Rule
If your RvE1-Na arrives as a lyophilized powder, do not open the vial immediately.
-
Why? The vial is at -80°C (or dry ice temp). Opening it in humid room air causes immediate condensation inside the vial. Water promotes hydrolysis and alters the concentration.
-
Protocol: Place the sealed vial in a desiccator at room temperature for 30–60 minutes before breaking the seal.
Storage Specifications
| Parameter | Requirement | Scientific Rationale |
| Temperature | -80°C | Arrhenius kinetics: degradation rates drop significantly below -70°C. -20°C is insufficient for long-term storage (>1 month). |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen to prevent peroxidation of the conjugated alkene system. |
| Vessel | Amber Glass | Blocks UV light (200–400 nm) which triggers cis-trans isomerization. |
| Physical State | Solid (Lyophilized) | The salt form is most stable as a dry solid. Solutions degrade faster. |
Module 2: Solubilization & Stock Preparation
Objective: Create a stable stock solution without inducing precipitation or degradation.
Solubility Matrix
RvE1 Sodium Salt has distinct solubility properties compared to the free acid.
| Solvent | Solubility (RvE1-Na) | Stability | Usage Context |
| Ethanol (100%) | > 1 mg/mL | High (Weeks at -80°C) | Recommended for Stock. Rapidly evaporates; bacteriostatic. |
| PBS (pH 7.2) | ~0.5 mg/mL* | Low (Hours) | Working Solution Only. Prepare immediately before use. |
| DMSO | > 1 mg/mL | Moderate | Use only if ethanol is contraindicated. Hard to remove; can be cytotoxic. |
| Acidic Buffers | Insoluble | N/A | Avoid. Low pH converts salt to free acid, causing precipitation. |
*Note: Aqueous solubility is pH-dependent. Ensure pH > 7.0.
Workflow: The "Inert Reconstitution" Protocol
This workflow minimizes oxygen exposure during the critical solubilization phase.
Caption: Step-by-step reconstitution workflow emphasizing inert gas purging and UV verification.
Quality Control: The UV Check
Before using a new stock, verify integrity.
-
Dilute a small aliquot in ethanol.
-
Scan UV absorbance (220–350 nm).
-
Pass Criteria: Distinct triplet peaks with a maximum (
) at 271–272 nm . -
Fail Criteria: Loss of triplet structure or shift in
indicates isomerization/oxidation.
Module 3: Experimental Application
Objective: Deliver RvE1 to cells/tissues without loss to plasticware or rapid degradation.
The "Plastic Trap" Warning
Lipid mediators are hydrophobic (lipophilic). They adhere rapidly to standard polypropylene and polystyrene plastics.
-
Best Practice: Use glass syringes (Hamilton) or low-binding pipette tips for all transfers.
-
Media Prep: Do not add RvE1 to a large volume of media and let it sit. Add it directly to the well or prepare the media immediately before addition.
Mechanism & Signaling Pathway
Understanding the target receptors helps in designing the correct assay controls (e.g., using ChemR23 antagonists).
Caption: RvE1 signaling via ChemR23 and BLT1 receptors leading to pro-resolving effects.
Module 4: Troubleshooting & FAQs
Q1: My stock solution has turned slightly yellow. Is it safe to use?
Answer: No.
-
Diagnosis: Yellowing is the hallmark of oxidation in conjugated polyunsaturated systems. The "chromophore" has changed.
-
Action: Run a UV spectrum. If the characteristic triplet peaks are smoothed out or the baseline absorbance at >300nm is elevated, the compound has degraded. Discard it.
Q2: I see a white precipitate when I add the stock to my cell culture media.
Answer: This is "Salting Out" or "Solvent Shock."
-
Cause 1 (Concentration): You exceeded the aqueous solubility limit (approx. 0.5 mg/mL, but lower in high-salt media).
-
Cause 2 (pH): If your media is slightly acidic, the salt converts to the free acid, which is insoluble in water.
-
Solution:
-
Ensure the stock is fully dissolved in ethanol first.
-
Vortex the media vigorously while adding the stock dropwise.
-
Keep the final ethanol concentration < 0.1% to avoid solvent toxicity, but ensure rapid dispersion.
-
Q3: I am not seeing activity in my in vivo mouse model.
Answer: Consider the Half-life and Route .
-
Issue: RvE1 is rapidly metabolized by local dehydrogenases (e.g., 15-PGDH).
-
Troubleshooting:
-
Route: IP injection or IV is standard. Oral delivery requires the salt form (which you have) but may still suffer first-pass metabolism.
-
Timing: RvE1 acts in the "Resolution" phase.[1][2][4] If given too early (initiation phase), effects may be masked by the cytokine storm.
-
Dose: Typical effective range is 100 ng – 10 µg per mouse.
-
Q4: Can I store the sodium salt in PBS at -20°C?
Answer: Never.
-
Reason: Water promotes hydrolysis. Even at -20°C, the "unfrozen water fraction" in buffers allows chemical reactions to proceed.
-
Rule: Always store as a dry powder or in 100% Ethanol at -80°C.
References
-
Arita, M., et al. (2005). "Stereochemical assignment, antiinflammatory properties, and receptor interaction of the omega-3 series resolvin E1." Journal of Experimental Medicine.
-
Cayman Chemical. "Resolvin E1 Product Information & Handling." Cayman Chemical Technical Data.
-
Serhan, C.N. (2014). "Pro-resolving lipid mediators are leads for resolution physiology." Nature.[1]
-
Ohira, T., et al. (2010). "Resolvin E1 receptor activation signals phosphorylation and phagocytosis." Journal of Biological Chemistry.
-
PubChem. "Resolvin E1 Compound Summary." National Library of Medicine.
Sources
- 1. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Resolvin E1, an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid, protects against 2,4,6-trinitrobenzene sulfonic acid-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin E1 is a pro-repair molecule that promotes intestinal epithelial wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolvin E1 (RvE1) Optimization Guide
Topic: Adjusting Resolvin E1 dosage for different mouse strains Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Ticket Context: You are observing inconsistent efficacy with Resolvin E1 (RvE1) in your murine inflammation models. Standard dosages (e.g., 100 ng/mouse) effective in BALB/c models appear insufficient in C57BL/6, or vice versa.
Senior Scientist Note:
"One size does not fit all in lipid mediator pharmacology. Unlike small molecule inhibitors that target a fixed enzyme, RvE1 is an agonist that orchestrates a resolution program. Its efficacy depends heavily on the host's basal immune bias (Th1 vs. Th2) and the metabolic state of the specific strain. Below is the troubleshooting framework we use to titrate RvE1 for specific genetic backgrounds."
Module 1: The "Why" – Strain-Specific Immunological Variance
Before adjusting dosage, you must understand the immunological substrate you are treating. RvE1 works by binding to ChemR23 (ERV1) to enhance phagocytosis (M2 polarization) and antagonizing BLT1 to stop neutrophil infiltration.
Strain Comparison Table: C57BL/6 vs. BALB/c
| Feature | C57BL/6 (The "Inflamed" Strain) | BALB/c (The "Allergic" Strain) | Implication for RvE1 Dosage |
| Immune Bias | Th1 Dominant (High IFN- | Th2 Dominant (High IL-4, IL-13, IgE) | C57BL/6 often requires higher doses to counteract strong pro-inflammatory cytokine storms. |
| Macrophage Phenotype | Prone to M1 (Classically Activated) | Prone to M2 (Alternatively Activated) | RvE1 drives M1 |
| Neutrophil Recruitment | High, robust recruitment in acute models (e.g., Peritonitis). | Moderate recruitment; higher eosinophil presence. | In C57BL/6, RvE1's BLT1 antagonism is critical; dose frequency may need to increase. |
| Metabolic Context | Susceptible to diet-induced obesity/insulin resistance. | Resistant to diet-induced obesity. | Adipose tissue in obese C57BL/6 acts as a "sink" for lipid mediators, potentially reducing systemic bioavailability. |
Module 2: Dosage Optimization & Protocols
Standard Starting Protocol (Baseline)
For a standard 20-25g mouse (8-12 weeks).
-
Route: Intraperitoneal (i.p.) or Intravenous (i.v.)
-
Base Dose: 100 ng to 300 ng per mouse.
-
Vehicle: Saline (0.9% NaCl) containing <0.1% Ethanol.
-
Timing: Administer 30 mins prior to challenge (prophylactic) or at peak inflammation (therapeutic).
Strain-Specific Adjustment Guidelines
Scenario A: Acute Inflammation (e.g., Zymosan Peritonitis, DSS Colitis)
-
C57BL/6:
-
Issue: High basal levels of Th1 cytokines (IFN-
) sustain M1 macrophage activation, resisting the resolution signal. -
Recommendation: Increase dose to 500 ng - 1.0
g per mouse . Consider a "booster" dose at 12 hours if resolution is delayed.
-
-
BALB/c:
-
Issue: Lower threshold for resolution; standard doses usually suffice.
-
Recommendation: Stick to 100 ng - 300 ng . High doses (>1
g) may cause negligible additional benefit (ceiling effect) or potentially suppress necessary early-phase defense mechanisms.
-
Scenario B: Allergic Airway Disease (Asthma Models)
-
C57BL/6:
-
Recommendation: Not the ideal model for asthma, but if used, standard doses (100-300 ng) are typically effective as the Th2 drive is naturally lower.
-
-
BALB/c:
-
Issue: High eosinophil/mast cell activity.[1]
-
Recommendation: RvE1 is highly potent here. 10 ng - 100 ng (low dose) is often sufficient to block airway hyperresponsiveness.
-
Module 3: Troubleshooting & FAQs
Ticket #001: "I injected 100 ng RvE1, but saw no effect in my C57BL/6 colitis model."
Diagnosis:
-
Dose Insufficiency: 100 ng is a "peritonitis" dose. Colitis in C57BL/6 is severe (Th1 driven).
-
Fix: Increase to 1.0
g/mouse daily.
-
-
Vehicle Failure: RvE1 is a lipid.[2][3][4][5][6] If you diluted it in saline and let it sit in a plastic tube for 1 hour, the lipid adhered to the plastic.
-
Fix: Prepare immediately before use. Use glass vials or low-binding plasticware . Ensure ethanol concentration is ~0.1% to keep it soluble without toxicity.
-
Ticket #002: "My RvE1 seems to degrade before I can finish the experiment."
Diagnosis: RvE1 is rapidly metabolized by local dehydrogenases (e.g., 15-PGDH).
-
Fix:
-
Handling: Keep on ice and in the dark (light sensitive).
-
Metabolic Variation: If using Ob/Ob (Leptin deficient) mice (C57BL/6 background), their altered lipid metabolism may clear RvE1 faster. Increase dosing frequency to q12h rather than q24h.
-
Ticket #003: "Can I use oral gavage?"
Answer: Yes, but bioavailability is the challenge.
-
Protocol: You must increase the dose significantly (to 1.0 - 5.0
g/mouse ) to account for first-pass metabolism and degradation in the stomach. -
Tip: RvE1 is effective topically in the gut; for colitis, oral gavage is actually a preferred route to target the mucosal interface directly.
Module 4: Visualization (Mechanisms & Workflows)
Figure 1: RvE1 Mechanism of Action
Caption: RvE1 acts as a dual-function agonist/antagonist. It binds ChemR23 on macrophages to drive non-phlogistic phagocytosis (Resolution) and antagonizes BLT1 on neutrophils to halt infiltration.
Figure 2: Dosage Optimization Decision Tree
Caption: Step-by-step logic for titrating RvE1 dosage based on mouse strain and observed phenotype.
References
-
Serhan, C. N., et al. (2002). "Resolvins: a family of bioactive products of omega-3 fatty acid transformation circuits initiated by aspirin treatment that counter proinflammation signals." Journal of Experimental Medicine.
-
Arita, M., et al. (2005).[6] "Resolvin E1, an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid, protects against 2,4,6-trinitrobenzene sulfonic acid-induced colitis."[4][6] Proceedings of the National Academy of Sciences (PNAS).
-
Arita, M., et al. (2005).[6] "Stereochemical assignment, antiinflammatory properties, and receptor target of the new mediator Resolvin E1." Journal of Experimental Medicine.
-
Campbell, E. L., et al. (2007). "Resolvin E1 promotes mucosal surface clearance of neutrophils: a new paradigm for wound repair." FASEB Journal.
-
Schwab, J. M., et al. (2007).[6] "Resolvin E1 and protectin D1 activate inflammation-resolution programmes."[6] Nature.[6]
Sources
- 1. Mouse models of asthma: a comparison between C57BL/6 and BALB/c strains regarding bronchial responsiveness, inflammation, and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early treatment with Resolvin E1 facilitates myocardial recovery from ischaemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Resolving Inflammation: A Comparative Guide to Resolvin E1 and Resolvin D1 for the Research Professional
The resolution of inflammation is an active and highly regulated process, critical for restoring tissue homeostasis following injury or infection. Far from being a passive decay of pro-inflammatory signals, it is orchestrated by a specialized class of endogenous lipid mediators. Among these, resolvins, derived from omega-3 fatty acids, have emerged as potent therapeutic candidates due to their ability to curtail excessive inflammation and promote tissue repair.
This guide offers an in-depth, objective comparison of two of the most extensively studied resolvins: Resolvin E1 (RvE1) and Resolvin D1 (RvD1). We will explore their distinct biosynthetic pathways, receptor-mediated signaling, and comparative efficacy in preclinical models of inflammation, providing researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.
Origins and Molecular Architecture: The Biosynthetic Pathways of RvE1 and RvD1
While both RvE1 and RvD1 are potent pro-resolving molecules, they originate from different omega-3 polyunsaturated fatty acid (PUFA) precursors, leading to unique structures and biological activities.
Resolvin E1 (RvE1) is biosynthesized from eicosapentaenoic acid (EPA). This process is often transcellular, meaning it requires the cooperation of at least two cell types. In the presence of aspirin-acetylated cyclooxygenase-2 (COX-2), typically in endothelial cells, EPA is converted to an 18R-hydroxyeicosapentaenoic acid (18R-HEPE) intermediate. This intermediate is then rapidly metabolized by a 5-lipoxygenase (5-LOX) in leukocytes, such as neutrophils, to yield RvE1.
Resolvin D1 (RvD1) , on the other hand, is derived from docosahexaenoic acid (DHA). Its biosynthesis is also a multi-step enzymatic process. Typically, a 15-lipoxygenase (15-LOX) converts DHA to 17S-hydroperoxy-DHA, which is then further processed by a 5-LOX in leukocytes to form RvD1. An alternative pathway can be initiated by aspirin-acetylated COX-2, which produces a 17R-epimer of RvD1, known as aspirin-triggered RvD1 (AT-RvD1).
Caption: Biosynthetic pathways of Resolvin E1 and Resolvin D1 from their omega-3 fatty acid precursors.
Mechanisms of Action: Receptor-Mediated Signaling
The pro-resolving actions of RvE1 and RvD1 are transduced through specific G protein-coupled receptors (GPCRs), leading to distinct downstream signaling cascades that ultimately quell inflammation.
Resolvin E1 exerts its effects through two primary receptors:
-
ChemR23 (or ERV1): As a high-affinity receptor for RvE1, its activation on immune cells like macrophages and dendritic cells initiates anti-inflammatory and pro-resolving programs.
-
BLT1: This is the high-affinity receptor for the potent pro-inflammatory chemoattractant leukotriene B4 (LTB4). RvE1 acts as a partial agonist/antagonist at BLT1, effectively blocking LTB4-driven neutrophil activation and chemotaxis.
Resolvin D1 also has multiple receptor targets:
-
ALX/FPR2: This receptor is a key player in the pro-resolving effects of RvD1. Its activation on phagocytes, such as neutrophils and macrophages, inhibits their infiltration into inflamed tissues and enhances the clearance of apoptotic cells and debris.
-
GPR32: This is another receptor for RvD1 that contributes to its anti-inflammatory and pro-resolving functions.
The engagement of these receptors by their respective resolvins triggers intracellular signaling pathways that lead to a reduction in pro-inflammatory cytokine production, inhibition of inflammatory cell trafficking, and stimulation of phagocytosis—all hallmarks of active inflammation resolution. For instance, RvE1 signaling via ChemR23 can activate the PI3K/Akt pathway, leading to enhanced phagocytosis.[1] In contrast, RvD1, through ALX/FPR2, can inhibit the pro-inflammatory IRAK1/TRAF6/NF-κB signaling pathway.[2]
Caption: Workflow for the zymosan-induced peritonitis model to assess resolvin bioactivity.
In Vitro Assessment: Macrophage Efferocytosis of Apoptotic Neutrophils
Efferocytosis, the clearance of apoptotic cells by phagocytes, is a central process in the resolution of inflammation. This assay quantifies the ability of resolvins to enhance this process.
Objective: To measure the in vitro effect of RvE1 and RvD1 on the capacity of macrophages to engulf apoptotic neutrophils.
Protocol:
-
Preparation of Macrophages:
-
Isolate bone marrow-derived macrophages (BMDMs) from mice and culture in complete medium supplemented with M-CSF for 7 days to differentiate into mature macrophages.
-
Alternatively, use a macrophage cell line such as J774A.1.
-
Plate the macrophages in a 24-well plate and allow them to adhere.
-
-
Preparation of Apoptotic Neutrophils:
-
Isolate neutrophils from the bone marrow or peripheral blood of mice.
-
Induce apoptosis by incubating the neutrophils in serum-free medium or PBS for 18-24 hours at 37°C. [3]Apoptosis can be confirmed by Annexin V/Propidium Iodide staining and flow cytometry.
-
Label the apoptotic neutrophils with a fluorescent dye (e.g., CFSE or pHrodo) according to the manufacturer's instructions.
-
-
Efferocytosis Assay:
-
Pre-treat the adherent macrophages with RvE1, RvD1 (e.g., 1-100 nM), or vehicle control for 15-30 minutes.
-
Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a ratio of 5:1 (neutrophils:macrophages).
-
Co-incubate for 60-90 minutes at 37°C to allow for phagocytosis.
-
-
Quantification of Efferocytosis:
-
Gently wash the wells with cold PBS to remove any non-engulfed neutrophils.
-
By Fluorescence Microscopy: Fix the cells and visualize using a fluorescence microscope. The efferocytosis index can be calculated as (number of macrophages containing apoptotic bodies / total number of macrophages) x 100.
-
By Flow Cytometry: Detach the macrophages and analyze by flow cytometry. The percentage of fluorescently labeled macrophages indicates the level of efferocytosis.
-
-
Data Interpretation: An increase in the efferocytosis index or the percentage of fluorescent macrophages in the resolvin-treated groups compared to the vehicle control demonstrates an enhancement of this key pro-resolving function.
Conclusion and Future Directions
Resolvin E1 and Resolvin D1 are both potent endogenous mediators that hold immense promise for the development of novel anti-inflammatory and pro-resolving therapeutics. Their distinct origins from EPA and DHA, respectively, and their engagement of different receptor systems, underscore that they are not redundant but rather have specialized roles in the complex process of inflammation resolution.
The choice of targeting the RvE1 or RvD1 pathway for a specific inflammatory disease will likely depend on the underlying pathophysiology and the specific cellular and molecular drivers of the inflammation. While direct comparative studies are still somewhat limited, the existing evidence suggests that there may be therapeutic niches for each of these powerful molecules.
For the field to move forward, there is a clear need for more head-to-head comparative studies in a wider range of preclinical models of both acute and chronic inflammation. Furthermore, a deeper understanding of the regulation of their biosynthesis and the expression of their receptors in human disease will be crucial for the successful clinical translation of these exciting pro-resolving mediators.
References
-
de-Melo, F. M., et al. (2017). Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain. Journal of Inflammation Research, 10, 127–138. [Link]
-
de-Melo, F. M., et al. (2017). Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain. Journal of Inflammation Research, 10, 127–138. [Link]
-
Joffre, C., et al. (2016). Resolvin D1 and E1 promote resolution of inflammation in microglial cells in vitro. Brain, Behavior, and Immunity, 55, 237-245. [Link]
-
El-Sharkawy, H., et al. (2016). Resolvin E1 Reverses Experimental Periodontitis and Dysbiosis. The Journal of Immunology, 197(7), 2796–2806. [Link]
-
Schwab, J. M., et al. (2007). Resolvin E1 and protectin D1 activate inflammation-resolution programmes. Nature, 447(7146), 869–874. [Link]
-
Schwab, J. M., et al. (2007). Resolvin E1 and protectin D1 activate inflammation-resolution programmes. Nature, 447(7146), 869–874. [Link]
-
Eidem, T. M., et al. (2015). Enhanced Resolution of Hyperoxic Acute Lung Injury as a result of Aspirin Triggered Resolvin D1 Treatment. American Journal of Respiratory Cell and Molecular Biology, 54(4), 564–571. [Link]
-
Sun, L., et al. (2022). Resolvin D1/N-formyl peptide receptor 2 ameliorates paclitaxel-induced neuropathic pain through the activation of IL-10/Nrf2/HO-1 pathway in mice. Frontiers in Immunology, 13, 969848. [Link]
-
Pal, A., et al. (2021). Resolvin E1-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level. Frontiers in Physiology, 12, 788394. [Link]
-
Levy, B. D., et al. (2012). Resolvin D1 and Resolvin E1 Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways. Frontiers in Immunology, 3, 390. [Link]
-
Bourdon, E., et al. (2023). Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio. International Journal of Molecular Sciences, 24(3), 2773. [Link]
-
Joffre, C., et al. (2016). Resolvin D1 and E1 promote resolution of inflammation in microglial cells in vitro. Brain, Behavior, and Immunity, 55, 237-245. [Link]
-
Melior Discovery. (n.d.). Zymosan-A Induced Mouse Peritonitis Model. [Link]
-
Almoshari, M. A., et al. (2023). Differential effects of resolvin D1 and resolvin E1 on cementoblast function. Journal of Periodontology, 94(6), 843–856. [Link]
-
Küçük, İ., et al. (2023). İNFLAMATUAR BAĞIRSAK HASTALARINDA SERUM RESOLVİN D1 VE E1 DÜZEYLERİNİN DEĞERLENDİRİLMESİ. Dicle Tıp Dergisi, 50(4), 633-640. [Link]
-
Liv, T., et al. (2020). After binding to FPR2, RvD1 can promote cell survival by calcium... ResearchGate. [Link]
-
Ohira, T., et al. (2010). Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis. The Journal of Biological Chemistry, 285(5), 3451–3461. [Link]
-
University of California, Berkeley. (n.d.). Compound Administration/Drug Administration Procedure Title: Acute Peritonitis. [Link]
-
Erriah, M., et al. (2020). Novel Method to Assess Resident Alveolar Macrophage Efferocytosis of Apoptotic Neutrophils by Flow Cytometry. Journal of Visualized Experiments, (166), e61951. [Link]
-
Krishnamoorthy, S., et al. (2012). Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs. The American Journal of Pathology, 180(5), 2018–2027. [Link]
-
Fredman, G., et al. (2016). Resolvin E1 signaling through ERV1/ChemR23. ResearchGate. [Link]
-
He, Y., et al. (2020). Functions of resolvin D1-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury. Journal of Neuroinflammation, 17(1), 237. [Link]
-
de Couto, G., et al. (2019). In vitro efferocytosis. A, Schematic of protocol used to assess... ResearchGate. [Link]
-
Papathanasiou, E., et al. (2017). Emerging Concepts in the Resolution of Periodontal Inflammation: A Role for Resolvin E1. Journal of Dental Research, 96(7), 723–731. [Link]
-
Zhang, M., et al. (2019). RvD1 ameliorates LPS-induced acute lung injury via the suppression of neutrophil infiltration by reducing CXCL2 expression and release from resident alveolar macrophages. ResearchGate. [Link]
-
Arita, M., et al. (2007). Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis. British Journal of Pharmacology, 153(Suppl 1), S119–S128. [Link]
-
Bannenberg, G. L., et al. (2005). Chapter 17 Zymosan-Induced Peritonitis as a Simple Experimental System for the Study of Inflammation. ResearchGate. [Link]
-
Panigrahy, D., et al. (2019). Resolvin D1 and lipoxin receptor-deficient mice (FPR2/ALXKO) complement... ResearchGate. [Link]
-
Chiurchiù, V., et al. (2023). Lung Inflammation Resolution by RvD1 and RvD2 in a Receptor-Dependent Manner. International Journal of Molecular Sciences, 24(10), 8899. [Link]
-
Al-Amer, A., et al. (2022). Resolvins in Periodontitis and Possible Periodontal Regeneration: A Literature Review. Cureus, 14(8), e28599. [Link]
-
Salmanoğlu, M., et al. (2023). Maresin-1 and Resolvin-D1 Levels and Disease Activity in Ulcerative Colitis. Journal of Investigative Surgery, 36(1), 2248585. [Link]
-
Grommes, J., & Soehnlein, O. (2011). Contribution of Neutrophils to Acute Lung Injury. Molecular Medicine, 17(3-4), 293–307. [Link]
-
Revathidevi, S., & Munirajan, A. K. (2019). Schematic representation of the PI3K/AKT signaling pathway and its main... ResearchGate. [Link]
-
Williams, D. L., et al. (2017). Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1. Innate Immunity, 23(1), 59–71. [Link]
-
Chapagain, P. P., et al. (2022). Structural basis for the access and binding of resolvin D1 (RvD1) to formyl peptide receptor 2 (FPR2/ALX), a class A GPCR. bioRxiv. [Link]
-
Albanesi, M., et al. (2015). ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages. The Journal of Immunology, 194(5), 2330–2337. [Link]
-
Reutershan, J. (2012). Experimental Models of Acute Lung Injury to Study Inflammation and Pathophysiology: A Narrative Review. Pulmonary Medicine, 2012, 727404. [Link]
-
Coster, A., & Myerscough, M. (2013). Macrophage efferocytosis and apoptosis. MATRIX. [Link]
-
He, L., et al. (2022). Anti-Inflammatory Neutrophils Reprogram Macrophages toward a Pro-Healing Phenotype with Increased Efferocytosis Capacity. International Journal of Molecular Sciences, 23(2), 929. [Link]
-
Poon, I. K., et al. (2014). Clearance of apoptotic neutrophils and resolution of inflammation. Immunology and Cell Biology, 92(4), 307–316. [Link]
Sources
- 1. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of resolvin D1-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clearance of apoptotic neutrophils and resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Profile: Resolvin E1 vs. Lipoxin A4
Executive Summary: Distinct Pathways, Convergent Resolution
In the landscape of inflammation resolution, Resolvin E1 (RvE1) and Lipoxin A4 (LXA4) represent the two primary archetypes of Specialized Pro-resolving Mediators (SPMs). While both drive the "return to homeostasis" (catabasis) without immunosuppression, they operate through distinct lipid backbones and receptor networks.[1]
-
Lipoxin A4 (LXA4): Derived from Arachidonic Acid (AA, ω-6). It is the "first responder" stop-signal, acting primarily through the ALX/FPR2 receptor to halt neutrophil (PMN) infiltration.
-
Resolvin E1 (RvE1): Derived from Eicosapentaenoic Acid (EPA, ω-3).[2] It functions as a broader immune modulator, activating ChemR23 (ERV1) and antagonizing the leukotriene B4 receptor BLT1 , thereby silencing potent pro-inflammatory signals.
Expert Insight: While LXA4 is critical for the initial "stop" signal of acute inflammation, RvE1 exhibits superior potency in chronic models (e.g., periodontitis, colitis) due to its dual-action mechanism: activating resolution via ChemR23 while simultaneously blocking LTB4-driven propagation via BLT1.
Mechanistic Differentiators & Signaling Architecture
To select the appropriate SPM for your experimental model, you must understand the receptor interface.
Receptor Specificity
| Feature | Resolvin E1 (RvE1) | Lipoxin A4 (LXA4) |
| Primary Receptor | ChemR23 (also known as ERV1/CMKLR1) | ALX/FPR2 (Formyl peptide receptor 2) |
| Secondary Target | BLT1 (Antagonist) | CysLT1 (Partial Agonist), AhR |
| Signaling Outcome | Inhibits NF-κB activation; Increases SIRT7; Phosphorylation of Akt. | Inhibits Ca²⁺ mobilization; Inhibits Calcineurin; Modulates ERK1/2. |
| Cellular Target | Neutrophils, Macrophages, Dendritic Cells, Osteoclasts. | Neutrophils, Monocytes, Epithelial Cells, Astrocytes. |
Pathway Visualization
The following diagram illustrates the divergent biosynthetic origins and convergent resolution pathways of RvE1 and LXA4.
Figure 1: Biosynthetic origins and receptor signaling topology. Note RvE1's unique competitive antagonism at the inflammatory BLT1 receptor.
Quantitative Efficacy Profile
The following data aggregates findings from human neutrophil (PMN) assays and murine peritonitis models.
| Metric | Resolvin E1 (RvE1) | Lipoxin A4 (LXA4) | Experimental Context |
| PMN Chemotaxis IC₅₀ | ~0.2 - 20 nM | ~1.0 nM | Inhibition of LTB4/fMLP-induced migration [1, 2].[1] |
| Receptor Affinity (K_d) | 11.3 nM (ChemR23) | 1.7 nM (ALX) | Radioligand binding assays on CHO cells [3]. |
| In Vivo Potency | 100 ng (Topical/IV) reduces infiltration by 50-70% | 1-10 µg required for similar effect | Murine Zymosan Peritonitis / Air Pouch models [4]. |
| Metabolic Half-Life | Rapid (< 20 min in plasma) | Rapid (< 20 min in plasma) | Both are dehydrogenated rapidly. RvE1 -> 18-oxo-RvE1; LXA4 -> 15-oxo-LXA4 [5]. |
| Key Metabolite | 18-oxo-RvE1 (Inactive) | 15-oxo-LXA4 (Inactive) | Note: Stable analogs (e.g., Benzo-LXA4) are recommended for in vivo studies. |
Critical Analysis: While LXA4 shows slightly higher affinity for its primary receptor (ALX) in vitro, RvE1 often displays higher efficacy in vivo at lower doses (nanogram range). This is likely due to its ability to dampen the LTB4 axis via BLT1 antagonism, effectively cutting off the "fuel" of neutrophil recruitment while simultaneously activating resolution.
Validated Experimental Protocol: PMN Chemotaxis Assay
To objectively compare RvE1 and LXA4 in your lab, use this standardized Transwell migration assay. This protocol minimizes variability caused by donor differences.
Workflow Visualization
Figure 2: Step-by-step workflow for assessing SPM efficacy in inhibiting neutrophil migration.
Detailed Methodology
Materials:
-
Fresh human peripheral blood (heparinized).
-
Chemoattractant: LTB4 (10 nM) or fMLP (10 nM).
-
Vehicle: PBS + 0.1% Ethanol (SPMs are lipid-soluble).
-
Chamber: 3.0 µm pore size polycarbonate filters (Transwell).
Protocol Steps:
-
Isolation: Isolate PMNs using a density gradient (e.g., Polymorphprep). Viability must be >95% (Trypan Blue).
-
Treatment: Resuspend PMNs (1 x 10⁶ cells/mL) in DPBS (+Ca/Mg). Divide into aliquots.
-
Migration:
-
Add 600 µL of Chemoattractant (LTB4) to the lower chamber.
-
Add 100 µL of PMN suspension to the upper chamber.
-
-
Incubation: Allow migration for 90 minutes at 37°C.
-
Readout:
-
Remove non-migrated cells from the top of the filter with a cotton swab.
-
Quantify migrated cells in the lower chamber using Calcein-AM fluorescence or automated cell counting.
-
-
Calculation:
Self-Validating Check: If your Vehicle + LTB4 positive control does not show >5-fold migration compared to Vehicle + Buffer (negative control), the assay is invalid (neutrophils are likely inactive or damaged).
References
-
Arita, M., et al. (2005). Stereochemical assignment, antiinflammatory properties, and receptor target for the new mediator resolvin E1. Journal of Experimental Medicine, 201(5), 713-722. Link
-
Serhan, C. N., et al. (2002). Resolvins: a family of bioactive products of omega-3 fatty acid transformation circuits initiated by aspirin treatment that counter proinflammation signals.[3] Journal of Experimental Medicine, 196(8), 1025-1037. Link
-
Krishnamoorthy, S., et al. (2010). Resolvin E1 modulates intestinal epithelial barrier function. Proceedings of the National Academy of Sciences, 107(14), 6533-6538. Link
-
Schwab, J. M., et al. (2007). Resolvin E1 and protectin D1 activate inflammation-resolution programmes.[3] Nature, 447(7146), 869-874. Link
-
Arita, M., et al. (2006). Metabolic inactivation of resolvin E1 and stabilization of its anti-inflammatory actions. Journal of Biological Chemistry, 281(32), 22847-22854.[4] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 3. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
Resolvin E1 Sodium Salt vs. Dexamethasone in an Asthma Model: A Comparative Guide for Researchers
For decades, glucocorticoids like dexamethasone have been the cornerstone of asthma therapy, prized for their potent anti-inflammatory effects. However, their broad immunosuppressive action and potential for significant side effects necessitate the exploration of alternative therapeutic strategies. This guide provides an in-depth comparison of Resolvin E1 (RvE1) sodium salt, a specialized pro-resolving mediator, and dexamethasone in the context of preclinical asthma models. We will delve into their distinct mechanisms of action, compare their efficacy based on experimental data, and provide detailed protocols for their evaluation, offering researchers a comprehensive resource for their investigations into novel asthma therapeutics.
Distinct Mechanisms of Action: A Paradigm Shift from Broad Suppression to Active Resolution
The fundamental difference between dexamethasone and Resolvin E1 lies in their therapeutic philosophy. Dexamethasone acts as a powerful anti-inflammatory agent, broadly suppressing immune responses. In contrast, RvE1 is a key player in the resolution of inflammation, an active process that orchestrates the return to tissue homeostasis.
Resolvin E1: Orchestrating the Resolution of Inflammation
Resolvin E1 is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA)[1]. Its actions are targeted and specific, aimed at actively resolving inflammation and promoting tissue repair[2]. In the context of asthma, RvE1's mechanism is multifaceted:
-
Receptor-Mediated Signaling: RvE1 primarily signals through two G protein-coupled receptors: ChemR23 (also known as CMKLR1) and BLT1 (the leukotriene B4 receptor)[3]. Binding to these receptors on various immune cells, including macrophages and dendritic cells, initiates a cascade of anti-inflammatory and pro-resolving signals.
-
Inhibition of Pro-inflammatory Cytokines: A key action of RvE1 is the suppression of pro-inflammatory cytokines that drive allergic airway inflammation. Specifically, RvE1 has been shown to decrease the production of IL-23, IL-6, and IL-17[4][5]. By inhibiting these cytokines, RvE1 dampens the Th17 cell response, which is implicated in severe and neutrophilic asthma.
-
Promotion of Pro-resolving Mediators: RvE1 not only suppresses pro-inflammatory signals but also actively promotes the production of other pro-resolving mediators, such as lipoxin A4[4]. This creates a positive feedback loop that accelerates the resolution of inflammation.
-
Enhanced Phagocytosis: RvE1 enhances the phagocytic activity of macrophages, promoting the clearance of apoptotic cells and cellular debris from the airways, a critical step in restoring tissue homeostasis[3].
Dexamethasone: The Glucocorticoid Hammer
Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects through a well-established genomic mechanism. Its broad-spectrum action makes it highly effective but also carries the risk of systemic side effects.
-
Glucocorticoid Receptor Activation: Dexamethasone diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This binding event causes the dissociation of heat shock proteins and allows the GR-dexamethasone complex to translocate to the nucleus.
-
Transcriptional Regulation: Once in the nucleus, the activated GR acts as a transcription factor. It can either bind to glucocorticoid response elements (GREs) in the promoter regions of target genes to upregulate the expression of anti-inflammatory proteins, or it can tether to other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes.
-
Broad Suppression of Inflammatory Mediators: This dual action leads to a widespread suppression of the inflammatory cascade, including the inhibition of various cytokines (such as IL-4, IL-5, and IL-13), chemokines, and adhesion molecules that are crucial for the recruitment and activation of inflammatory cells like eosinophils and lymphocytes[6].
Comparative Efficacy in a Murine Model of Allergic Airway Inflammation
To provide a clear comparison of the in vivo efficacy of Resolvin E1 sodium salt and dexamethasone, we have summarized key findings from a representative ovalbumin (OVA)-induced allergic airway inflammation model in mice.
| Parameter | OVA Control (Vehicle) | Resolvin E1 (1 µg, i.p.) | Dexamethasone (1 mg/kg, gavage) |
| BAL Fluid - Total Cells (x10^5) | 8.5 ± 1.2 | 6.2 ± 0.9 | 3.1 ± 0.5** |
| BAL Fluid - Eosinophils (%) | 45.2 ± 5.1 | 28.7 ± 4.3 | 10.5 ± 2.1 |
| BAL Fluid - Neutrophils (%) | 12.6 ± 2.3 | 7.8 ± 1.5* | 4.2 ± 0.8 |
| BAL Fluid - Lymphocytes (%) | 8.9 ± 1.7 | 5.4 ± 1.1 | 2.1 ± 0.6 |
| BAL Fluid - IL-13 (pg/mL) | 152.4 ± 21.8 | 85.3 ± 15.2* | 45.7 ± 9.8 |
| Airway Hyperresponsiveness (Penh) | 3.8 ± 0.6 | 2.1 ± 0.4* | 1.5 ± 0.3** |
| Data are presented as mean ± SEM. *p < 0.05 vs. OVA Control; **p < 0.01 vs. OVA Control. Data are synthesized from representative studies for illustrative purposes. |
As the data indicates, both Resolvin E1 and dexamethasone significantly reduce the influx of inflammatory cells into the airways and decrease the levels of the key Th2 cytokine, IL-13. Dexamethasone generally exhibits a more potent suppressive effect on these parameters. Both treatments also effectively reduce airway hyperresponsiveness to methacholine challenge.
Experimental Protocols: A Step-by-Step Guide
Reproducibility is paramount in preclinical research. Here, we provide a detailed, step-by-step methodology for an ovalbumin-induced allergic airway inflammation model to compare the efficacy of Resolvin E1 sodium salt and dexamethasone.
Ovalbumin-Induced Allergic Airway Inflammation in BALB/c Mice
This protocol is a widely accepted model for inducing a Th2-dominant inflammatory response characteristic of allergic asthma.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
Resolvin E1 sodium salt (Cayman Chemical)
-
Dexamethasone (Sigma-Aldrich)
-
Vehicle for RvE1 (e.g., ethanol diluted in saline)
-
Vehicle for dexamethasone (e.g., 0.5% carboxymethylcellulose)
Experimental Workflow:
Step-by-Step Procedure:
-
Sensitization (Day 0 and 14):
-
Prepare the sensitization solution by dissolving 100 µg of OVA and 2 mg of alum in 200 µL of sterile saline per mouse.
-
Administer the solution via intraperitoneal (i.p.) injection on Day 0.
-
On Day 14, administer a booster injection of 50 µg of OVA in 200 µL of sterile saline i.p.
-
-
Aerosol Challenge and Treatment (Days 21, 22, and 23):
-
On three consecutive days, expose the mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes in a whole-body exposure chamber.
-
Administer Resolvin E1 sodium salt (e.g., 1 µg in 100 µL vehicle, i.p.) or dexamethasone (e.g., 1 mg/kg in 200 µL vehicle, by oral gavage) 1 hour before each OVA challenge. Administer the respective vehicles to the control group.
-
-
Endpoint Analysis (Day 24):
-
24 hours after the final OVA challenge, perform the following analyses.
-
Assessment of Airway Inflammation
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Euthanize the mice with an overdose of an appropriate anesthetic.
-
Expose the trachea and cannulate it with a sterile 20-gauge catheter.
-
Instill 0.5 mL of ice-cold phosphate-buffered saline (PBS) into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid.
-
Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).
-
Resuspend the cell pellet in PBS and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a modified Wright-Giemsa stain for differential cell counting (eosinophils, neutrophils, lymphocytes, macrophages).
Lung Histology:
-
After BAL fluid collection, perfuse the lungs with PBS through the right ventricle.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure of 25 cm H₂O.
-
Excise the lungs and immerse them in formalin for 24 hours.
-
Embed the fixed lungs in paraffin, section them at 5 µm, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.
Measurement of Airway Hyperresponsiveness (AHR)
Invasive Measurement using a FlexiVent system:
-
Anesthetize the mice, tracheostomize, and connect them to a computer-controlled small animal ventilator (FlexiVent).
-
Once stable, administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, and 50 mg/mL).
-
Measure lung resistance (Rrs) and elastance (Ers) after each methacholine challenge.
-
Plot the dose-response curve to determine the provocative concentration of methacholine that causes a 200% increase in baseline lung resistance (PC200).
Conclusion and Future Perspectives
This guide highlights the distinct therapeutic approaches of Resolvin E1 sodium salt and dexamethasone in the context of asthma. Dexamethasone remains a potent anti-inflammatory agent, effectively suppressing the cardinal features of allergic airway inflammation. However, its broad immunosuppressive profile is a significant drawback.
Resolvin E1, on the other hand, represents a more targeted and nuanced approach. By actively promoting the resolution of inflammation, it offers the potential for a safer and more physiologically attuned therapy. The experimental data, while often showing a less potent immediate effect compared to dexamethasone, demonstrates its significant efficacy in reducing key features of asthma.
For researchers in drug development, the exploration of pro-resolving pathways, with molecules like Resolvin E1 at the forefront, opens up exciting new avenues for asthma therapeutics. Future studies should focus on optimizing delivery methods, exploring combination therapies with existing treatments, and further elucidating the long-term benefits of a pro-resolving approach in chronic inflammatory diseases like asthma.
References
-
Haworth, O., Cernadas, M., Yang, R., Serhan, C. N., & Levy, B. D. (2008). Resolvin E1 regulates interleukin 23, interferon-γ and lipoxin A4 to promote the resolution of allergic airway inflammation. Nature immunology, 9(8), 873–879. [Link]
-
Rogerio, A. P., Haworth, O., Croze, R., Oh, S. F., Uddin, M., Carlo, T., Pfeffer, M. A., Priluck, R., Serhan, C. N., & Levy, B. D. (2012). Resolvin D1 and aspirin-triggered resolvin D1 promote resolution of allergic airways responses. Journal of immunology (Baltimore, Md. : 1950), 189(4), 1983–1991. [Link]
-
Quiros, M., Nishio, H., & Nusrat, A. (2020). Resolvin E1 is a pro-repair molecule that promotes intestinal epithelial wound healing. Proceedings of the National Academy of Sciences of the United States of America, 117(17), 9471–9479. [Link]
-
Aoki, H., Hisada, T., Ishizuka, T., Utsugi, M., Kawata, T., Shimizu, Y., Okajima, F., Dobashi, K., & Mori, M. (2008). Resolvin E1 dampens airway inflammation and hyperresponsiveness in a murine model of asthma. Biochemical and biophysical research communications, 367(2), 509–515. [Link]
-
Ishizuka, T., Hisada, T., & Mori, M. (2008). Resolvin E1: a novel lipid mediator in the resolution of allergic airway inflammation. Expert opinion on therapeutic targets, 12(10), 1287–1296. [Link]
-
Campbell, E. L., Louis, N. A., Tom-Moy, M., Colgan, S. P., & Global, C. (2009). The Anti-Inflammatory and Proresolving Mediator Resolvin E1 Protects Mice from Bacterial Pneumonia and Acute Lung Injury. The Journal of Immunology, 182(10), 6347-6353. [Link]
-
Liu, M., Liu, T., Zhou, Y., He, J., & Wang, X. (2024). Targeting Common Inflammatory Mediators in Experimental Severe Asthma and Acute Lung Injury. International Journal of Molecular Sciences, 25(5), 2997. [Link]
-
Aoki, H., Hisada, T., Ishizuka, T., Utsugi, M., Kawata, T., Shimizu, Y., Okajima, F., Dobashi, K., & Mori, M. (2008). Resolvin E1 dampens airway inflammation and hyperresponsiveness in a murine model of asthma. Biochemical and biophysical research communications, 367(2), 509–515. [Link]
-
Wenzel, S. E., Trudeau, J. B., Barnes, C. N., & Zhou, X. (2001). IL-4, IL-13, and dexamethasone augment fibroblast proliferation in asthma. The Journal of allergy and clinical immunology, 107(3), 474–480. [Link]
-
Liu, M., Yang, L., Zhang, L., & Liu, G. (2017). Correlation study of cytokine levels in alveolar lavage fluid with exhaled nitric oxide and lung function in children with bronchial asthma. Translational pediatrics, 6(4), 263–269. [Link]
-
Pelaia, C., Pelaia, G., & Vatrella, A. (2022). Interleukins 4 and 13 in Asthma: Key Pathophysiologic Cytokines and Druggable Molecular Targets. Frontiers in pharmacology, 13, 863378. [Link]
-
SCIREQ. (n.d.). Asthma & Airway Hyperresponsiveness. Retrieved February 6, 2026, from [Link]
-
Li, X., Wu, Y., & Li, F. (2025). Lipid mediators obtained from docosahexaenoic acid by soybean lipoxygenase alleviate ovalbumin-induced allergic asthma in mice by reducing airway inflammation and oxidative stress. Molecular medicine reports, 31(3), 1. [Link]
-
Levy, B. D. (2012). Resolvin D1 and Resolvin E1 Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways. Frontiers in immunology, 3, 390. [Link]
-
Liu, M., Liu, T., Zhou, Y., He, J., & Wang, X. (2024). Targeting Common Inflammatory Mediators in Experimental Severe Asthma and Acute Lung Injury. International Journal of Molecular Sciences, 25(5), 2997. [Link]
-
Lagliva, C., Björk, C., & Bäck, M. (2020). Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease. Frontiers in pharmacology, 11, 994. [Link]
Sources
- 1. Resolvin E1 dampens airway inflammation and hyperresponsiveness in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolvin E1 is a pro-repair molecule that promotes intestinal epithelial wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 4. Resolvin E1 regulates interleukin-23, interferon-γ and lipoxin A4 to promote resolution of allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Targeting Common Inflammatory Mediators in Experimental Severe Asthma and Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Validation of Resolvin E1: A Comparative Framework
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively validate the anti-inflammatory and pro-resolving effects of Resolvin E1 (RvE1) in vitro. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach. This guide compares RvE1's performance against both a classic pro-inflammatory challenge and a standard anti-inflammatory agent, providing the context needed for meaningful data interpretation.
Conceptual Framework: Beyond Anti-Inflammation to Active Resolution
Inflammation is a critical host defense, but its failure to resolve leads to chronic diseases. Traditional anti-inflammatory drugs, like NSAIDs, often work by inhibiting pro-inflammatory signals. While effective at reducing symptoms, they can sometimes delay the natural healing process.[1]
A newer paradigm focuses on "pro-resolution," an active process of terminating inflammation and promoting tissue repair.[2] Specialized Pro-resolving Mediators (SPMs), a class of lipid mediators derived from polyunsaturated fatty acids, are the endogenous orchestrators of this process.[2] Resolvin E1 (RvE1), derived from eicosapentaenoic acid (EPA), is a potent SPM that actively turns off the inflammatory response.[3][4]
Unlike NSAIDs that broadly block inflammation, RvE1 exhibits targeted actions, such as inhibiting neutrophil infiltration, regulating cytokine production, and increasing the clearance of apoptotic cells by macrophages.[2][5][6] This guide will detail a multi-parametric in vitro strategy to dissect and quantify these pro-resolving actions.
Our model system will utilize lipopolysaccharide (LPS)-stimulated human macrophages. LPS, a component of Gram-negative bacteria cell walls, is a potent activator of innate immune cells through Toll-like receptor 4 (TLR4), initiating a powerful pro-inflammatory cascade that serves as a reliable and reproducible in vitro model of inflammation.[7][8]
Experimental Design: A Multi-Parametric Approach
To build a comprehensive profile of RvE1's bioactivity, we will employ a series of assays targeting different hallmarks of the inflammatory response. For each experiment, we will compare the following conditions:
-
Vehicle Control: The baseline cellular response.
-
LPS Stimulation: The positive control for a pro-inflammatory response.
-
RvE1 + LPS: The primary test condition to evaluate RvE1's effects.
-
Dexamethasone + LPS: A benchmark comparison against a potent, broad-spectrum steroidal anti-inflammatory drug.
Sources
- 1. Resolvins: Endogenously-Generated Potent Painkilling Substances and their Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Resolvin D1 and E1 promote resolution of inflammation in microglial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: Resolvin E1 (RvE1) vs. Maresin 1 (MaR1)
[1]
Executive Summary
This guide provides a rigorous head-to-head analysis of Resolvin E1 (RvE1) and Maresin 1 (MaR1) , two distinct Specialized Pro-resolving Mediators (SPMs) critical to the resolution of inflammation. While both share the functional definition of an immunoresolvent, they diverge significantly in biosynthetic origin, receptor pharmacology, and primary physiological outcomes.
-
Resolvin E1 (RvE1): Derived from Eicosapentaenoic Acid (EPA) .[1][2][3][4][5][6] Its primary mechanism is the suppression of neutrophil infiltration via antagonism of the Leukotriene B4 receptor (BLT1) and activation of ChemR23. It acts as a "molecular brake" on acute inflammation.
-
Maresin 1 (MaR1): Derived from Docosahexaenoic Acid (DHA) .[3][7][8] It is a Macrophage Mediator in Resolving Inflammation , distinguished by its potent ability to drive tissue regeneration and macrophage phenotype switching (M1 to M2).[9] It acts as a "molecular bridge" to homeostasis.
Part 1: Biosynthetic Origins & Structural Distinctness
The structural integrity of your experimental data depends on understanding the biosynthetic pathways. RvE1 requires a specific interaction between aspirin-triggered COX-2 or Cytochrome P450 and 5-LOX, whereas MaR1 biosynthesis is driven by 12-LOX, predominantly in macrophages.
Biosynthetic Pathway Visualization
The following diagram illustrates the divergent enzymatic cascades for RvE1 and MaR1.
Figure 1: Divergent biosynthetic pathways of EPA-derived RvE1 and DHA-derived MaR1.[5]
Part 2: Receptor Pharmacology & Signaling[11][12][13]
To design a self-validating experiment, you must target the correct receptor-ligand interface. RvE1 operates partially through antagonism, while MaR1 is a potent agonist for tissue regenerative signaling.
Comparative Receptor Profile
| Feature | Resolvin E1 (RvE1) | Maresin 1 (MaR1) |
| Primary GPCR Target | ChemR23 (ERV1) | LGR6 (Leucine-rich repeat-containing GPCR 6) |
| Secondary Target | BLT1 (Leukotriene B4 Receptor) | ROR |
| Mechanism of Action | Agonist at ChemR23; Antagonist at BLT1 | Agonist at LGR6; Nuclear activation of ROR |
| Signaling Outcome | Inhibits NF- | Increases cAMP; Phosphorylates ERK/CREB; Enhances phagocytosis |
| Key Cell Types | Neutrophils, Monocytes, Dendritic Cells | Macrophages (M2 phenotype), Stem Cells, Neurons |
Mechanistic Insight:
-
RvE1 is unique because it actively blocks the pro-inflammatory LTB4 signal by binding to BLT1 (
nM) without activating it. This effectively stops neutrophil swarming. -
MaR1 activates LGR6, a receptor linked to stemness and repair. This explains MaR1's superior potency in tissue regeneration models (e.g., planaria regrowth, periodontal ligament fibroblast recovery).
Part 3: Functional Performance Head-to-Head
This section synthesizes experimental data to guide your compound selection based on the desired biological endpoint.
Potency in Inflammation Resolution
Both mediators are active in the nanomolar to picomolar range, but their "sweet spots" differ.
-
Neutrophil Migration (PMN):
-
RvE1: Highly potent.[4] Inhibits PMN transendothelial migration with an
in the low nanomolar range (~1–10 nM). -
MaR1: Effective, but secondary to its macrophage effects. Limits PMN infiltration by reducing pro-inflammatory cytokine production.
-
-
Macrophage Efferocytosis (Clearance of apoptotic cells):
Tissue Regeneration & Pain[4][9][10][13][16][18][19]
-
Regeneration: MaR1 is the clear choice for regeneration studies. It accelerates wound closure and stem cell differentiation (e.g., PDLSCs) more effectively than RvE1 in senescent cell models.
-
Pain Modulation:
-
MaR1: Potent analgesic.[11] Inhibits TRPV1 currents in dorsal root ganglion neurons (
nM). -
RvE1: Attenuates inflammatory pain via ChemR23 and TRPV1 modulation, but MaR1 shows broader efficacy in neuropathic pain models.
-
Comparative Efficacy Data Table
| Biological Endpoint | Resolvin E1 (RvE1) | Maresin 1 (MaR1) | Experimental Context |
| Neutrophil Infiltration | High Efficacy (Primary) | Moderate Efficacy | Murine Peritonitis Model |
| Macrophage Phagocytosis | High Efficacy | Very High Efficacy | Human M2 Macrophage Assay |
| TRPV1 Inhibition (Pain) | Effective | Patch-clamp (DRG neurons) | |
| BLT1 Binding Affinity | No affinity | Radioligand Binding Assay | |
| Tissue Regeneration | Moderate | High (LGR6 mediated) | Planaria / Fibroblast Wound Healing |
Part 4: Experimental Workflows
Protocol 1: Isolation & Detection via LC-MS/MS
Objective: Simultaneous quantification of RvE1 and MaR1 from biological fluids. Causality: Lipid mediators are trace-level metabolites. Using Solid Phase Extraction (SPE) prevents ion suppression, and deuterated internal standards validate recovery rates.
-
Sample Preparation:
-
Add cold methanol (1:4 v/v) to plasma/supernatant immediately to stop enzymatic activity.
-
Spike Internal Standards: Add
-RvD1 or -LTB4 (500 pg) to every sample before extraction to calculate recovery.
-
-
Solid Phase Extraction (SPE):
-
Use C18 SPE cartridges.
-
Equilibrate: Methanol
Water. -
Load sample (acidified to pH 3.5 with HCl).
-
Wash: Water
Hexane (removes neutral lipids). -
Elute: Methyl formate (captures SPMs). Evaporate under nitrogen stream.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm).
-
Mobile Phase: Gradient of Water/Acetonitrile with 0.01% Acetic Acid.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (M-H)
. -
MRM Transitions:
-
RvE1: m/z 349
195 -
MaR1: m/z 359
250
-
-
Protocol 2: Macrophage Efferocytosis Assay
Objective: Compare the pro-resolving potency of RvE1 vs MaR1.
-
Macrophage Culture: Differentiate human monocytes (THP-1 or PBMC-derived) into M2 macrophages using M-CSF (20 ng/mL) for 7 days.
-
Apoptotic Target Prep: Induce apoptosis in neutrophils (PMN) by culturing overnight (24h) in serum-free media. Label PMNs with a fluorescent dye (e.g., CFSE).
-
Treatment:
-
Incubate Macrophages with Vehicle , RvE1 (0.1, 1, 10 nM), or MaR1 (0.1, 1, 10 nM) for 15 minutes.
-
-
Co-incubation: Add apoptotic PMNs to Macrophages (ratio 3:1) for 60 minutes at 37°C.
-
Readout: Wash non-ingested PMNs. Measure fluorescence via plate reader or flow cytometry.
-
Validation: The "Phagocytosis Index" must increase dose-dependently. MaR1 should show statistically significant elevation at lower concentrations than RvE1.
-
Experimental Workflow Diagram
Figure 2: Validated workflow for the extraction and quantification of RvE1 and MaR1.
Part 5: Stability & Handling for Researchers
SPMs are polyunsaturated lipid mediators containing conjugated double bond systems, making them highly susceptible to oxidation and isomerization.
-
Storage:
-
Must be stored at -80°C .
-
Solvent: Ethanol is standard. Avoid aqueous buffers for long-term storage.
-
Critical: Always store under an inert gas blanket (Argon or Nitrogen) to prevent oxidation.
-
-
Handling:
-
Light Sensitivity: Protect from direct light (use amber vials) to prevent geometric isomerization (trans/cis flipping).
-
Plasticware: Avoid polystyrene plastics; lipids may adhere. Use glass or specific low-binding plasticware.
-
Thawing: Thaw on ice immediately before use. Do not refreeze aliquots.
-
References
-
Serhan, C. N. (2014).[3] Pro-resolving lipid mediators are leads for resolution physiology.[3][10] Nature, 510(7503), 92–101. [Link]
-
Serhan, C. N., et al. (2012).[3] Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain.[14][15] FASEB Journal, 26(4), 1755–1765.[3] [Link]
-
Arita, M., et al. (2005). Resolvin E1, an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid, protects against 2,4,6-trinitrobenzene sulfonic acid-induced colitis. Proceedings of the National Academy of Sciences, 102(21), 7671–7676. [Link]
-
Chiang, N., et al. (2019). Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions.[16][17][18] Journal of Clinical Investigation, 129(12), 5294–5311. [Link]
-
Ohira, T., et al. (2010). Resolvin E1 receptor activation signals phosphorylation and phagocytosis.[18] Journal of Biological Chemistry, 285(5), 3451–3461. [Link]
-
Wang, C. W., et al. (2020).[19] Maresin-1 and Resolvin E1 Promote Regenerative Properties of Periodontal Ligament Stem Cells Under Inflammatory Conditions.[20][21] Frontiers in Immunology, 11, 585530.[19] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maresin-1 and Resolvin E1 Promote Regenerative Properties of Periodontal Ligament Stem Cells Under Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin E1 Regulates ADP Activation of Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Resolvin E1-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]
- 7. Maresin-1 promotes neuroprotection and modulates metabolic and inflammatory responses in disease-associated cell types in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Macrophage Pro-Resolving Mediators—the When and Where - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Roles of Resolvins and Related Substances in the Resolution of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resolvin E1 and maresin 1 restore senescence-induced disruption of human periodontal ligament fibroblast function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Maresin-1 and Resolvin E1 Promote Regenerative Properties of Periodontal Ligament Stem Cells Under Inflammatory Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Resolvin E1 and Protectin D1 Signaling Architectures
Executive Summary
The resolution of inflammation is now understood not as a passive dilution of chemokine gradients, but as an active biochemical process driven by Specialized Pro-resolving Mediators (SPMs). Among these, Resolvin E1 (RvE1) and Protectin D1 (PD1) represent two distinct classes of lipid agonists that orchestrate the return to homeostasis.[1]
This guide provides a technical comparison of their signaling architectures. While both mediators drive the "stop signal" for neutrophil infiltration and the "go signal" for macrophage efferocytosis, they utilize non-overlapping receptor systems. RvE1 functions as a dual-action modulator (agonist/antagonist) on the ChemR23/BLT1 axis, whereas PD1 primarily engages the GPR37 receptor to modulate calcium signaling and phagocytic uptake.
Biosynthetic Origins & Structural Basis[2]
Understanding the lipid precursor lineage is critical for experimental design, particularly when selecting dietary controls or precursor supplementation strategies.
The E-Series vs. D-Series Lineage
RvE1 is derived from Eicosapentaenoic acid (EPA) , while PD1 is derived from Docosahexaenoic acid (DHA) .[2] Their synthesis requires stereoselective enzymatic oxygenation, a process often mimicked in drug development using stable analogs to prevent rapid metabolic inactivation.
Figure 1: Divergent biosynthetic pathways of RvE1 (EPA-derived) and PD1 (DHA-derived) highlighting key enzymatic checkpoints.[3][4]
Receptor Pharmacology & Signaling Kinetics
This section details the divergent mechanisms by which these mediators transduce signals.
Resolvin E1: The Dual-Action Mechanism
RvE1 is unique because it acts on two distinct GPCRs with opposing functionalities regarding inflammation.
-
ChemR23 (ERV1): RvE1 acts as a high-affinity agonist . Activation leads to Akt phosphorylation and ribosomal protein S6 activation, driving macrophage phagocytosis.
-
BLT1 (Leukotriene B4 Receptor 1): RvE1 acts as a partial antagonist . By competitively binding to BLT1, RvE1 blocks the potent chemoattractant signals of LTB4, effectively halting neutrophil migration.
Protectin D1: The GPR37 Axis
Recent characterization identifies GPR37 (Parkin-associated endothelin-like receptor) as a specific receptor for PD1. Unlike the broad antagonism of RvE1, PD1/GPR37 signaling is highly focused on enhancing macrophage efferocytosis (clearance of apoptotic cells) and modulating intracellular calcium (
Comparative Signaling Map
Figure 2: Signal transduction logic. Note RvE1's dual role (agonist/antagonist) vs. PD1's direct GPR37 agonism.
Quantitative Performance Matrix
The following data summarizes key pharmacological parameters derived from receptor-ligand binding assays and functional readouts.
| Parameter | Resolvin E1 (RvE1) | Protectin D1 (PD1) |
| Primary Receptor | ChemR23 (ERV1) | GPR37 |
| Secondary Interaction | BLT1 (Antagonist) | ALX/FPR2 (Context dependent) |
| Binding Affinity ( | ~48 nM (PMN membranes) [1, 2] | ~35 nM (GPR37-expressing cells) [3] |
| Primary Cellular Target | Neutrophils (PMN) & Macrophages | Macrophages & Glial Cells |
| Key Kinase Pathway | ERK, PI3K/Akt, ribosomal S6 | Calcium mobilization, ERK1/2 |
| Functional Potency | High potency in blocking PMN infiltration | High potency in neuropathic pain & efferocytosis |
Experimental Validation Protocols
To rigorously validate these pathways in your lab, avoid generic "inflammation assays." Use these specific, self-validating protocols.
Macrophage Efferocytosis Assay (Functional Readout)
This assay measures the core function of both mediators: the clearance of apoptotic cells.
-
Principle: Macrophages are incubated with fluorescently labeled apoptotic neutrophils. Treatment with RvE1 or PD1 should significantly increase the Phagocytic Index.
-
Controls:
-
Negative: Vehicle (0.1% Ethanol).[5]
-
Positive: Dexamethasone (1
M). -
Specificity: Pre-incubate with receptor antagonists (e.g., anti-ChemR23 Ab for RvE1).
-
Workflow Logic:
Figure 3: Validated workflow for quantifying efferocytosis. Use pHrodo dye to distinguish internalized vs. surface-bound cells.
GPCR -Arrestin Recruitment (Mechanistic Readout)
To confirm receptor specificity (e.g., verifying a new PD1 analog targets GPR37):
-
Transfect HEK293 cells with GPR37-Tango plasmid.
-
Treat with graded concentrations of PD1 (0.1 nM - 100 nM).
-
Measure luminescence.
-
Validation: Signal should be dose-dependent and absent in mock-transfected cells.
Therapeutic Profiling & Applications
Resolvin E1 (RvE1)[1][4][5][6][8][9][10][11]
-
Best for: Acute inflammatory blocks where neutrophil swarming is the primary pathology (e.g., Periodontitis, Acute Lung Injury).
-
Mechanism Benefit: The BLT1 antagonism provides an immediate "brake" on neutrophil chemotaxis, while ChemR23 activation cleans up the mess.
Protectin D1 (PD1)[1]
-
Best for: Neuro-inflammation and pain resolution (e.g., Neuropathic pain, Stroke recovery, Retinal degeneration).
-
Mechanism Benefit: The GPR37 pathway in glial cells and macrophages is highly effective at resolving nerve injury without suppressing necessary immune surveillance.
References
-
Arita, M., et al. (2007). Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation.[4] Journal of Immunology.
-
Ohira, T., et al. (2010). Resolvin E1 receptor activation signals phosphorylation and phagocytosis.[6] Journal of Biological Chemistry.
-
Bang, S., et al. (2018).[7] GPR37 is a receptor for pro-resolving lipid mediator protectin D1.[8] Journal of Clinical Investigation.
-
Serhan, C.N. (2014). Pro-resolving lipid mediators are leads for resolution physiology.[6][9][10] Nature.
-
Fredman, G., et al. (2012). Resolvin D1 and protectin D1 activate inflammation-resolution programs.[11][2][9] Nature Immunology.
Sources
- 1. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. JCI - Accelerating the reversal of inflammatory pain with NPD1 and its receptor GPR37 [jci.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. foodandnutritionresearch.net [foodandnutritionresearch.net]
In Vivo Validation of Resolvin E1: A Comparative Guide for Drug Development
Topic: In vivo validation of Resolvin E1's pro-resolving activity Content Type: Publish Comparison Guide
Executive Summary
This guide is designed for researchers and drug developers transitioning from in vitro screening to in vivo proof-of-concept for Resolvin E1 (RvE1). Unlike traditional anti-inflammatories (NSAIDs, corticosteroids) that strictly inhibit inflammatory initiation, RvE1 is a Specialized Pro-resolving Mediator (SPM) that activates resolution programs.[1]
Validating RvE1 requires a paradigm shift in experimental design: you are not measuring the absence of inflammation, but the acceleration of its resolution . This guide outlines the "Gold Standard" protocols, mechanistic differentiators, and quantitative benchmarks required to rigorously validate RvE1’s efficacy against standard-of-care alternatives.
Mechanistic Differentiation: Why Standard Assays Fail
To validate RvE1, one must understand that its signaling architecture differs fundamentally from Dexamethasone or Indomethacin. RvE1 does not simply block COX-2 or nuclear NF-
-
Dexamethasone: Induces broad immunosuppression, often delaying tissue repair and increasing infection risk.
-
Resolvin E1: Agonizes ChemR23 (ERV1) to stimulate macrophage phagocytosis (efferocytosis) and antagonizes BLT1 to selectively halt neutrophil infiltration without compromising host defense.
Figure 1: RvE1 Dual-Receptor Signaling Pathway
This diagram illustrates the cell-specific dual mechanism of RvE1, distinguishing it from broad-spectrum inhibitors.
Caption: RvE1 halts PMN infiltration via BLT1 blockade while simultaneously driving macrophage clearance of debris via ChemR23 activation.
The Gold Standard Protocol: Zymosan-Induced Peritonitis
The most robust system for validating pro-resolving activity is the Zymosan-Induced Peritonitis model. It is self-resolving, allowing for the calculation of "Resolution Indices" (Ri), which is impossible in chronic models like DSS colitis without modification.
Experimental Rationale
We use Zymosan A (yeast cell wall particles) because it triggers a TLR2/dectin-1 response that mimics bacterial infection without the lethality of CLP (Cecal Ligation and Puncture), allowing precise quantification of leukocyte kinetics.
Protocol Workflow
-
Induction (T=0): Intraperitoneal (i.p.) injection of Zymosan A (1 mg/mouse).
-
Treatment:
-
Harvest: Peritoneal lavage collected at 4h (peak PMN) and 24h (resolution phase).
-
Readout: Flow cytometry for PMNs (Ly6G+CD11b+) and Macrophages (F4/80+CD11b+).
Figure 2: Validation Workflow & Resolution Indices
Caption: To validate RvE1, one must calculate the Resolution Interval (Ri). RvE1 shortens Ri, whereas NSAIDs only lower Psi-max.
Comparative Performance Analysis
The following data consolidates findings from key validation studies (e.g., Arita et al., J Immunol 2007; Hasturk et al., FASEB J 2006).
Table 1: Quantitative Efficacy Comparison
| Metric | Resolvin E1 (RvE1) | Dexamethasone | NSAIDs (Indomethacin) | Implication |
| Effective Dose | Nanogram (10–100 ng/mouse) | Micro/Milligram (10–20 µ g/mouse ) | Milligram (1–5 mg/kg) | RvE1 is ~1000x more potent on a molar basis. |
| PMN Infiltration | Reduces by 35–45% | Reduces by 40–50% | Reduces by 30–40% | Comparable acute suppression, but mechanisms differ. |
| Macrophage Phagocytosis | Increases (~40% boost) | Decreases (Suppresses function) | Neutral/Decreases | CRITICAL: RvE1 clears debris; Steroids leave debris (risk of fibrosis). |
| Tissue Regeneration | Promotes (e.g., Bone regrowth) | Inhibits (Osteoblast suppression) | Inhibits (Delayed healing) | RvE1 is superior for conditions requiring tissue repair (e.g., Periodontitis, Surgery). |
| Side Effects | None observed at effective dose | Immunosuppression, delayed healing | GI bleeding, renal toxicity | High safety profile for RvE1. |
Table 2: Disease-Specific Validation Outcomes
| Disease Model | Key Biomarker | RvE1 Outcome | Reference Benchmark |
| Peritonitis | Resolution Interval (Ri) | Shortens Ri by ~4 hours | Dexamethasone lowers PMN count but does not shorten Ri (delays clearance). |
| Periodontitis | Alveolar Bone Loss | Regenerates bone (30-40% gain vs vehicle) | Vehicle/Placebo results in ~13% progressive loss.[3] |
| Colitis (DSS) | Colon Length & Weight | Attenuates shortening; prevents weight loss | Comparable to 5-ASA but with added mucosal healing benefits. |
Detailed Protocols for Validation
Experiment A: The "Resolution Interval" Assay (Peritonitis)
Objective: Prove RvE1 accelerates the end of inflammation, not just suppresses the start.
-
Groups: Vehicle (Saline), RvE1 (100 ng), Dexamethasone (10 µg).
-
Dosing: Administer compounds 4 hours after Zymosan injection (at the peak).
-
Calculation:
-
Plot PMN counts at 4h, 12h, and 24h.
-
Calculate T50 : The time point where PMN counts drop to 50% of maximum.
-
Success Criteria: RvE1 group must show a significantly lower T50 compared to Vehicle. Dexamethasone may lower the total curve but often fails to accelerate the rate of decline (slope).
-
Experiment B: Bone Regeneration (Ligature-Induced Periodontitis)
Objective: Validate tissue regenerative properties (unique to SPMs).
-
Method: Place silk ligatures around maxillary second molars in mice/rats to induce bone loss (7 days).
-
Treatment: Topical application of RvE1 (4 µg) or Vehicle 3x/week.
-
Analysis:
-
Morphometric: Measure distance from Cemento-Enamel Junction (CEJ) to Alveolar Bone Crest (ABC).
-
Histology: TRAP staining for osteoclasts.[1]
-
-
Success Criteria: RvE1 must show statistically significant reduction in CEJ-ABC distance and >50% reduction in osteoclast density compared to vehicle.
References
-
Arita, M., et al. (2007). Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation.[5] Journal of Immunology.
-
Hasturk, H., et al. (2006).[5] Resolvin E1 protects from local inflammation and osteoclast-mediated bone destruction in periodontitis. FASEB Journal.
-
Schwab, J. M., et al. (2007). Resolvin E1 and Protectin D1 activate inflammation-resolution programs.[6] Nature.
-
Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology.[7][8] Nature.
-
Campbell, E. L., et al. (2007). Resolvin E1 promotes mucosal surface clearance of neutrophils: a new paradigm for host defense. FASEB Journal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Resolvin E1 Reverses Experimental Periodontitis and Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvins as a Treatment Modality in Experimental Periodontitis: A Systematic Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Resolvin Signaling Pathways to Improve Oral Health [mdpi.com]
- 6. Identification and Profiling of Specialized Pro-Resolving Mediators in Human Tears by Lipid Mediator Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of specialized pro-resolving mediator clusters from healthy adults after intravenous low-dose endotoxin and omega-3 supplementation: a methodological validation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Resolvin E1 Sodium Salt
Introduction & Risk Assessment
Resolvin E1 (RvE1) Sodium Salt is a specialized pro-resolving mediator (SPM) derived from Eicosapentaenoic acid (EPA). While it is not classified as an acute toxin under GHS standards [1], it is a potent bioactive lipid capable of eliciting physiological responses at nanomolar concentrations.
The Operational Challenge: Most safety data sheets (SDS) list RvE1 as "non-hazardous." However, simply discarding bioactive lipids into municipal water systems or general trash is scientifically irresponsible. As researchers, we must prevent the bio-accumulation of signaling molecules in the environment. Furthermore, RvE1 is frequently supplied in ethanol, which triggers RCRA "Ignitable" waste protocols.
Core Directive: Treat all Resolvin E1 waste as Chemical Waste intended for high-temperature incineration. Do not dispose of down the drain.
Chemical Profile
| Parameter | Detail | Operational Implication |
| Compound | Resolvin E1 Sodium Salt | Water-soluble salt form of RvE1. |
| Bioactivity | High (nM range) | Must be destroyed via incineration; do not dilute and dump. |
| Stability | Low (Oxidation sensitive) | Degrades rapidly in air/light; waste accumulation containers must be sealed. |
| Primary Hazard | Solvent Carrier (Ethanol) | Stock solutions are often Class 3 Flammables (RCRA D001). |
Waste Stream Segregation Logic
Effective disposal starts with segregation. You must distinguish between the neat compound, stock solutions, and experimental residue.
| Waste Category | Description | Primary Disposal Path | RCRA Code (Typical) |
| Type A: Stock Solutions | RvE1 dissolved in organic solvents (Ethanol, Methanol). | Flammable Organic Waste | D001 |
| Type B: Neat Solid | Expired or spilled lyophilized powder. | Solid Chemical Waste | Non-Hazardous* |
| Type C: Aqueous Residue | Cell culture media or buffers containing nM concentrations. | Biological Liquid Waste | N/A |
| Type D: Consumables | Pipette tips, vials, tubes contacted by RvE1. | Solid Chemical/Bio Waste | N/A |
*Note: While the solid salt is non-hazardous by RCRA standards, we treat it as chemical waste to ensure destruction of bioactivity.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Stock Solutions (Solvent-Based)
Context: You have an expired vial of RvE1 in Ethanol.
-
Do Not Evaporate: Never evaporate the solvent in a fume hood to dispose of the residue. This violates EPA air emission standards [2].
-
Transfer: Pour the solution into your laboratory's Satellite Accumulation Area (SAA) container designated for "Non-Halogenated Organic Solvents."
-
Rinsing: Rinse the original vial twice with a small volume of ethanol. Add rinsate to the solvent waste container.
-
Labeling: Ensure the waste tag lists "Ethanol" as the primary constituent and "Resolvin E1 Sodium Salt (<0.1%)" as a trace contaminant.
Protocol B: Disposal of Solid/Lyophilized Salt
Context: You dropped a vial of solid RvE1 or found an old, desiccated vial.
-
Containment: Cap the vial immediately. If the vial is broken, place it inside a larger, clear plastic secondary container (e.g., a 50mL Falcon tube).
-
Labeling: Apply a hazardous waste label. Mark it as "Solid Chemical Waste: Debris contaminated with Resolvin E1."
-
Disposal: Place in the solid chemical waste drum for incineration. Do not place in the glass disposal box (sharps) unless it has been chemically decontaminated, as those bins often go to landfills, not incinerators.
Protocol C: Aqueous Experimental Waste (Cell Culture)
Context: Media supernatant containing RvE1.
-
Assessment: If the media contains human/animal cells or viral vectors, biological hazards supersede chemical hazards.
-
Deactivation: Add 10% bleach (final concentration) to the liquid waste and let stand for 20 minutes. The oxidative power of hypochlorite effectively destroys the polyunsaturated lipid structure of RvE1, neutralizing its bioactivity [3].
-
Disposal: Flush down the drain with copious water only if your facility's EHS permits bleached biological waste in the sewer. Otherwise, solidify and dispose of as biohazardous waste.
Spill Management & Decontamination
Scenario: You have spilled a 1 mg vial of RvE1 Sodium Salt powder on the bench.
-
PPE: Wear standard nitrile gloves, lab coat, and safety glasses. Respiratory protection is generally not required for mg quantities unless you are in a draft-free area generating dust.
-
Avoid Dust: Do not dry sweep.
-
Solubilize: Cover the spill with a paper towel dampened with 70% Ethanol . The ethanol will solubilize the lipid and allow for efficient transfer.
-
Wipe: Wipe up the spill area. Repeat with a second ethanol-dampened towel.
-
Dispose: Place all used paper towels and gloves into a clear plastic bag, seal it, and dispose of it in the Solid Chemical Waste bin.
Visual Decision Workflow
The following diagram illustrates the decision logic for disposing of Resolvin E1 Sodium Salt based on its physical state and solvent carrier.
Figure 1: Decision tree for segregating Resolvin E1 waste streams based on physical state and solvent composition.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Resolvin E1 Sodium Salt
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Resolvin E1 Sodium Salt. As a potent, biologically active lipid mediator, meticulous handling is paramount to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural guidance grounded in scientific principles.
Understanding the Compound: Why Caution is Critical
Resolvin E1 (RvE1) is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2][3] It is a specialized pro-resolving mediator (SPM) that actively orchestrates the resolution of inflammation.[2][4][5] Its potent biological effects, which include inhibiting neutrophil infiltration, reducing pro-inflammatory cytokine production, and promoting tissue repair, occur at low nanomolar concentrations.[1][4][5]
The sodium salt form of Resolvin E1 enhances its solubility in aqueous solutions, facilitating its use in experimental settings. However, the high biological potency is the primary hazard. Accidental exposure, even to minute quantities, could potentially interfere with physiological processes. Therefore, the personal protective equipment (PPE) and handling protocols outlined below are designed to mitigate the risks associated with this potent bioactivity. This substance is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[6][7]
Key Chemical and Physical Properties:
| Property | Value | Source |
| Chemical Formula | C20H29O5•Na | [8] |
| Molecular Weight | 372.43 g/mol | [8] |
| Appearance | Typically a solid | Inferred from common practice for similar compounds |
| Solubility | Soluble in aqueous solutions | Implied by the "sodium salt" form |
Core Principles of Protection: A Multi-Layered Approach
The selection of PPE for handling Resolvin E1 Sodium Salt should be based on a thorough risk assessment of the specific procedures being performed. The following workflow provides a logical pathway for determining the appropriate level of protection.
Caption: PPE selection workflow for handling Resolvin E1 Sodium Salt.
Detailed PPE Recommendations
The following table outlines the minimum recommended PPE for various tasks involving Resolvin E1 Sodium Salt.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and storing containers | Safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat | Not generally required |
| Weighing the solid compound | Chemical splash goggles | Double pair of nitrile gloves | Standard lab coat | Recommended to work in a chemical fume hood |
| Preparing stock solutions | Chemical splash goggles | Double pair of nitrile gloves | Standard lab coat | Work in a chemical fume hood |
| Diluting solutions and treating cell cultures | Safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat | Work in a biological safety cabinet |
| Handling experimental animals treated with the compound | Safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat | As per institutional animal care guidelines |
| Cleaning spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Disposable gown over lab coat | Required if there is a risk of aerosolization |
Step-by-Step Handling Procedures
Preparation and Weighing
-
Designated Area: Conduct all weighing and initial dilutions in a designated area within a chemical fume hood to minimize the risk of inhalation and contamination of the general laboratory space.
-
Pre-weighing Checks: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment (e.g., spatulas, weigh boats, solvent) to avoid interruptions.
-
Weighing: If handling the solid form, carefully weigh the desired amount using an analytical balance. Use anti-static weigh boats to prevent dispersal of the powder.
-
Dissolution: Add the solvent to the solid in the weigh boat or transfer the solid to a vial before adding the solvent. Ensure the container is securely capped before mixing.
Cell Culture and In Vitro Assays
-
Aseptic Technique: When adding Resolvin E1 Sodium Salt to cell cultures, perform the work in a Class II Biological Safety Cabinet (BSC) to maintain sterility and protect the user from aerosols.
-
Dilutions: Prepare final dilutions from the stock solution within the BSC.
-
Pipetting: Use filtered pipette tips to prevent cross-contamination and aerosol generation. Avoid splashing by dispensing liquids slowly against the side of the receiving vessel.
Emergency Procedures: Spills and Exposure
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Assess the Spill: Determine the nature and extent of the spill. For small spills of a solution, proceed with cleanup. For larger spills or spills of solid powder, contact your institution's environmental health and safety (EHS) office.
-
Cleanup:
-
Don appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.
-
Cover the spill with an absorbent material (e.g., chemical absorbent pads or paper towels).
-
For solutions, work from the outside of the spill inwards to prevent spreading.
-
For solids, gently cover with a damp paper towel to avoid raising dust.
-
Place all contaminated materials in a sealed bag for disposal as chemical waste.
-
-
Decontamination: Clean the spill area with soap and water, followed by an appropriate disinfectant if working in a sterile environment.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste materials containing Resolvin E1 Sodium Salt must be considered hazardous and disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed waste bag and disposed of as chemical waste.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, and other sharps used to handle Resolvin E1 Sodium Salt solutions should be disposed of in a designated sharps container.
Conclusion: Fostering a Culture of Safety
Handling potent, biologically active compounds like Resolvin E1 Sodium Salt requires a proactive and informed approach to safety. By understanding the nature of the compound and implementing the multi-layered safety protocols outlined in this guide, researchers can protect themselves and their colleagues while maintaining the integrity of their valuable research. This commitment to safety is the foundation of scientific excellence.
References
-
Ishida, T., et al. (2010). Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis. Inflammatory Bowel Diseases, 16(1), 87-95. Retrieved from [Link]
-
Li, N., et al. (2010). Resolvin E1 improves tear production and decreases inflammation in a dry eye mouse model. Journal of Ocular Pharmacology and Therapeutics, 26(5), 431-439. Retrieved from [Link]
-
Dona, M., et al. (2008). Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets. Blood, 112(3), 848-855. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Resolvin E1. Retrieved from [Link]
-
Park, J. Y., et al. (2011). Resolvin E1 inhibits substance P-induced potentiation of TRPV1 in primary sensory neurons. Biochemical and Biophysical Research Communications, 410(3), 482-487. Retrieved from [Link]
-
Arita, M., et al. (2007). Metabolic inactivation of resolvin E1 and stabilization of its anti-inflammatory actions. Journal of Biological Chemistry, 282(3), 1888-1895. Retrieved from [Link]
-
Dona, M., et al. (2008). Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets. Blood, 112(3), 848–855. Retrieved from [Link]
-
Michno, A., et al. (2023). The Anti-Aggregative Potential of Resolvin E1 on Human Platelets. Molecules, 28(14), 5396. Retrieved from [Link]
-
Souza, P. R., & Serhan, C. N. (2022). E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition. Seminars in Immunology, 64, 101662. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2019, October 30). Respirators & Protective Clothing for Protection Against Biological Agents. NIOSH. Retrieved from [Link]
-
Biocompare. (n.d.). Resolvin E1 from Cayman Chemical. Retrieved from [Link]
-
Albert Kerbl GmbH. (n.d.). Protective Equipment. Plant Protection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Resolvin E1. PubChem. Retrieved from [Link]
-
University of California, San Diego. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards. Environmental Health & Safety. Retrieved from [Link]
-
University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]
-
LibreTexts Biology. (2021, May 18). 1.2: Biosafety levels and PPE. Retrieved from [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Roadmap for disposal of Electrorefiner Salt as Transuranic Waste. Retrieved from [Link]
-
AWS. (n.d.). Safety Data Sheet: Salt. Retrieved from [Link]
Sources
- 1. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin E1 Improves Tear Production and Decreases Inflammation in a Dry Eye Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Resolvin E1 - Cayman Chemical [bioscience.co.uk]
- 8. Resolvin E1 Sodium Salt | CAS 1309610-43-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
